1-ethyl-1H-pyrazole-4-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethylpyrazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-10-4-5(3-8-10)6(11)9-7/h3-4H,2,7H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZPIIOFDLASCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407840 | |
| Record name | 1-ethylpyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512809-51-7 | |
| Record name | 1-Ethyl-1H-pyrazole-4-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-ethylpyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-ethyl-1H-pyrazole-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of a viable synthetic pathway for 1-ethyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The described methodology is based on established chemical transformations, offering a practical guide for laboratory-scale synthesis. This document includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, have made them a focal point of synthetic and medicinal chemistry research. The title compound, this compound, incorporates a carbohydrazide moiety, a common pharmacophore known to be a precursor for various bioactive molecules. This guide outlines a three-step synthesis beginning with the commercially available or readily synthesized ethyl 1H-pyrazole-4-carboxylate.
Synthesis Pathway Overview
The synthesis of this compound is proposed to proceed via a three-step sequence:
-
Synthesis of Ethyl 1H-pyrazole-4-carboxylate: Formation of the pyrazole ring from an appropriate acyclic precursor.
-
N-Ethylation: Introduction of the ethyl group onto the pyrazole nitrogen.
-
Hydrazinolysis: Conversion of the ethyl ester to the final carbohydrazide.
Caption: Proposed synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for the compounds involved in the synthesis.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Yield (%) | Melting Point (°C) |
| Ethyl 1H-pyrazole-4-carboxylate | C₆H₈N₂O₂ | 140.14 | 37622-90-5 | 72-80[1] | 77 - 80[2] | |
| Ethyl 1-ethyl-1H-pyrazole-4-carboxylate | C₈H₁₂N₂O₂ | 168.19 | 85158-77-2 | 85-95 (Estimated) | N/A | |
| This compound | C₆H₁₀N₄O | 154.17[3] | 512809-51-7[3] | 70-90 (Estimated) | N/A |
Note: "N/A" indicates data not available in the cited sources. Estimated yields are based on typical efficiencies for these reaction types.
Experimental Protocols
Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate
This procedure is adapted from established methods for pyrazole synthesis.[1]
Materials:
-
Ethyl 2-formyl-3-oxopropanoate (1 equivalent)
-
Hydrazine (1.05 equivalents)
-
Ethanol
-
Dichloromethane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Under ice bath cooling, slowly add hydrazine (1.05 eq.) to a solution of ethyl 2-formyl-3-oxopropanoate (1 eq.) dissolved in ethanol.
-
Remove the ice bath and stir the reaction mixture at room temperature for 17 hours.
-
Remove the ethanol by vacuum distillation.
-
Purify the residue by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent to yield ethyl 1H-pyrazole-4-carboxylate.[1]
Characterization (¹H-NMR):
-
¹H-NMR (CDCl₃/TMS, δ ppm): 8.08 (2H, s), 5.30 (1H, s), 4.31 (2H, q), 1.36 (3H, t).[1]
Step 2: N-Ethylation of Ethyl 1H-pyrazole-4-carboxylate
This protocol is a general method for the N-alkylation of pyrazoles and may require optimization.
Materials:
-
Ethyl 1H-pyrazole-4-carboxylate (1 equivalent)
-
Ethyl iodide (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of ethyl 1H-pyrazole-4-carboxylate (1 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl iodide (1.1 eq.) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-ethyl-1H-pyrazole-4-carboxylate.
-
Further purification can be achieved by silica gel column chromatography if necessary.
Step 3: Synthesis of this compound
This procedure is based on standard methods for the conversion of esters to hydrazides.
Materials:
-
Ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1 equivalent)
-
Hydrazine hydrate (5-10 equivalents)
-
Ethanol
Procedure:
-
Dissolve ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1 eq.) in ethanol.
-
Add hydrazine hydrate (5-10 eq.) to the solution.
-
Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it over crushed ice.
-
The solid product, this compound, can be collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent such as ethanol may be performed for further purification.
Logical Workflow Diagram
The following diagram illustrates the logical progression of the experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide outlines a robust and accessible synthetic route to this compound. The presented protocols are based on established and reliable chemical transformations. While some optimization of reaction conditions, particularly for the N-ethylation step, may be necessary to maximize yields, this document provides a solid foundation for the successful synthesis of the target compound for further research and development applications. It is recommended that all experimental work be conducted by trained professionals in a well-equipped laboratory, with appropriate safety precautions in place.
References
An In-depth Technical Guide to the Chemical Properties of 1-ethyl-1H-pyrazole-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 1-ethyl-1H-pyrazole-4-carbohydrazide. While this specific molecule is not extensively documented in publicly available literature, this guide compiles its fundamental physicochemical properties, a detailed, plausible experimental protocol for its synthesis, and predicted spectral data based on analogous compounds. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis, facilitating further investigation and application of this and related pyrazole carbohydrazide derivatives.
Chemical Properties
This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl group at the N1 position and a carbohydrazide group at the C4 position. The pyrazole nucleus is a common scaffold in many biologically active compounds, and the carbohydrazide moiety is a versatile functional group for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C6H10N4O | PubChem[1] |
| Molecular Weight | 154.17 g/mol | PubChem[1] |
| CAS Number | 512809-51-7 | BIOFOUNT[2] |
| Melting Point | Not available. Estimated to be in the range of 130-150 °C based on the related compound 1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide (134-140 °C). | Chem-Impex[3] |
| Boiling Point | Not available. | |
| Solubility | Not available. Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. | |
| Appearance | Not available. Expected to be a solid at room temperature. |
Synthesis
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate
This procedure is adapted from general methods for pyrazole synthesis from β-ketoesters.
-
Materials:
-
Ethyl 2-(ethoxymethylene)-3-oxobutanoate
-
Ethylhydrazine
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) in absolute ethanol.
-
To this solution, add ethylhydrazine (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Step 2: Synthesis of this compound
This procedure is a standard method for the conversion of esters to hydrazides.
-
Materials:
-
Ethyl 1-ethyl-1H-pyrazole-4-carboxylate
-
Hydrazine hydrate (80-95%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol and dry under vacuum to yield this compound.
-
Spectral Data (Predicted)
No experimental spectral data for this compound has been found in the reviewed literature. The following are predicted spectral characteristics based on the analysis of closely related compounds such as 1-ethyl-1H-pyrazole-4-carboxaldehyde and other pyrazole derivatives.
Table 2: Predicted Spectral Data for this compound
| Technique | Expected Features |
| ¹H NMR | Ethyl group: Triplet (CH₃) around 1.3-1.5 ppm, Quartet (CH₂) around 4.1-4.3 ppm. Pyrazole ring protons: Two singlets in the aromatic region, typically between 7.5 and 8.5 ppm. Hydrazide protons: Broad singlets for NH and NH₂ protons, which are D₂O exchangeable. The chemical shifts can vary significantly depending on the solvent and concentration. |
| ¹³C NMR | Ethyl group: Two signals around 15 ppm (CH₃) and 45 ppm (CH₂). Pyrazole ring carbons: Three signals in the aromatic region (approx. 110-140 ppm). Carbonyl carbon: A signal in the downfield region, typically around 160-170 ppm. |
| IR Spectroscopy | N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazide NH and NH₂ groups. C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ for the carbonyl group. C=N and C=C stretching: Absorptions in the 1500-1600 cm⁻¹ region characteristic of the pyrazole ring. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 154 corresponding to the molecular weight of the compound. Major Fragments: Fragmentation may involve the loss of the ethyl group (M-29), the hydrazide moiety (M-43), or other characteristic cleavages of the pyrazole ring. |
Biological Activity and Potential Applications
While the specific biological activity of this compound has not been reported, the pyrazole carbohydrazide scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The presence of the carbohydrazide functional group also makes it a valuable intermediate for the synthesis of more complex heterocyclic systems with potential therapeutic applications. Researchers in drug development may find this compound to be a promising starting point for the design and synthesis of novel therapeutic agents.
Safety Information
No specific safety data sheet (SDS) is available for this compound. However, based on the data for related compounds like 1-ethyl-1H-pyrazole-4-carboxaldehyde and general carbohydrazides, it should be handled with care. It is likely to be harmful if swallowed, and may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides a foundational understanding of the chemical properties of this compound. While there is a lack of extensive experimental data for this specific molecule, the information compiled here on its physicochemical properties, a detailed synthetic protocol, and predicted spectral data offers a solid starting point for researchers. The versatile pyrazole carbohydrazide scaffold suggests that this compound holds potential for further exploration in various fields, particularly in the development of novel pharmaceuticals and agrochemicals. Further experimental validation of the properties and activities discussed in this guide is highly encouraged.
References
A Technical Guide to the Spectroscopic Characterization of 1-ethyl-1H-pyrazole-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for 1-ethyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for confirming synthesis, ensuring purity, and understanding molecular behavior. This document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), providing a robust framework for researchers working with this or structurally related compounds.
Molecular Structure and Overview
This compound (C₆H₁₀N₄O, Molecular Weight: 154.17 g/mol ) is a substituted pyrazole. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for its diverse biological activities.[1] The substituents—an ethyl group at the N1 position and a carbohydrazide group at the C4 position—introduce specific spectroscopic signatures that are key to its identification.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum reveals the electronic environment of each proton. The predicted chemical shifts (δ) in a solvent like DMSO-d₆ are detailed below. The choice of a polar aprotic solvent like DMSO-d₆ is crucial as it can effectively solvate the carbohydrazide moiety and prevent the exchange of labile N-H protons, allowing for their observation.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 (pyrazole) | ~7.8 | Singlet (s) | - | 1H |
| H-5 (pyrazole) | ~8.1 | Singlet (s) | - | 1H |
| -CH₂- (ethyl) | ~4.1 | Quartet (q) | ~7.3 | 2H |
| -CH₃ (ethyl) | ~1.4 | Triplet (t) | ~7.3 | 3H |
| -NH- (hydrazide) | ~9.5 | Singlet (s, broad) | - | 1H |
| -NH₂ (hydrazide) | ~4.5 | Singlet (s, broad) | - | 2H |
Expert Insights:
-
Pyrazole Protons: The protons on the pyrazole ring (H-3 and H-5) are expected to appear as sharp singlets in the aromatic region.[2] Their distinct chemical shifts arise from the anisotropic effects of the ring and the electronic influence of the adjacent nitrogen atoms and substituents.
-
Ethyl Group: The ethyl group presents a classic quartet-triplet pattern. The methylene (-CH₂-) protons are deshielded by the adjacent nitrogen atom, hence their downfield shift to ~4.1 ppm.
-
Hydrazide Protons: The -NH and -NH₂ protons are labile and their signals are often broad. Their chemical shifts are highly dependent on solvent, concentration, and temperature. In DMSO-d₆, they are typically observed due to hydrogen bonding with the solvent.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Predicted δ (ppm) |
| C-3 (pyrazole) | ~138 |
| C-4 (pyrazole) | ~115 |
| C-5 (pyrazole) | ~130 |
| C=O (carbonyl) | ~165 |
| -CH₂- (ethyl) | ~45 |
| -CH₃ (ethyl) | ~15 |
Expert Insights:
-
Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons are characteristic. C-4, being attached to the electron-withdrawing carbohydrazide group, is expected to be the most shielded of the ring carbons.
-
Carbonyl Carbon: The carbonyl carbon of the hydrazide group will appear significantly downfield, a typical feature for amide-like carbonyls.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton counts.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The predicted vibrational frequencies for this compound are summarized below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretching (NH and NH₂) | 3200-3400 | Medium-Strong, broad |
| C-H stretching (aromatic) | ~3100 | Medium |
| C-H stretching (aliphatic) | 2850-3000 | Medium |
| C=O stretching (Amide I) | ~1660 | Strong |
| N-H bending (Amide II) | ~1620 | Medium-Strong |
| C=N, C=C stretching (pyrazole ring) | 1400-1600 | Medium |
Expert Insights:
-
Hydrazide Group Signatures: The most prominent features will be from the carbohydrazide group. The N-H stretching vibrations appear as broad bands in the 3200-3400 cm⁻¹ region.[1][3] The strong absorption around 1660 cm⁻¹ (Amide I band) is characteristic of the C=O stretch, while the band around 1620 cm⁻¹ (Amide II band) is due to N-H bending.[1]
-
Pyrazole Ring: The pyrazole ring will exhibit characteristic C=N and C=C stretching vibrations in the fingerprint region (1400-1600 cm⁻¹).
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z 154
-
Key Fragments: m/z 125, m/z 96, m/z 68
Expert Insights:
-
Molecular Ion Peak: The molecular ion peak at m/z 154 would confirm the molecular weight of the compound.[4]
-
Fragmentation Pathway: Electron ionization is a high-energy technique that will likely cause fragmentation of the molecule. A logical fragmentation pathway would involve the loss of the elements of the hydrazide group.
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For accurate mass measurements, a high-resolution mass spectrometer (HRMS) is recommended.
-
Data Acquisition:
-
EI-MS: Introduce the sample via a direct insertion probe or a GC inlet. Acquire the spectrum over a mass range of, for example, m/z 40-300.
-
ESI-MS: Infuse the sample solution directly into the ESI source. This soft ionization technique is more likely to show a prominent protonated molecule [M+H]⁺ at m/z 155.
-
-
Data Analysis: Identify the molecular ion peak (or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By combining the insights from NMR, IR, and Mass Spectrometry, researchers can confidently verify the structure and purity of this compound, which is a critical step in any drug discovery and development pipeline. The provided protocols represent standard, validated methodologies that can be readily implemented in a modern analytical laboratory.
References
An In-Depth Technical Guide to 1-ethyl-1H-pyrazole-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-ethyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, a plausible synthetic route, and explores the biological activities associated with the broader class of pyrazole-4-carbohydrazide derivatives. While specific quantitative bioactivity data and established signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide extrapolates potential mechanisms of action and experimental approaches based on structurally similar compounds. This information is intended to serve as a foundational resource for researchers investigating this and related molecules for therapeutic applications.
Chemical Identity
IUPAC Name: 1-ethylpyrazole-4-carbohydrazide[1]
CAS Number: 512809-51-7[1]
Chemical Structure:
Caption: 2D structure of this compound.
| Property | Value | Source |
| Molecular Formula | C6H10N4O | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocols (Hypothetical)
The following are hypothetical protocols based on general procedures for similar reactions. Researchers should optimize these conditions.
Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate
This step involves the reaction of ethyl 2-(ethoxymethylene)-3-oxobutanoate with ethylhydrazine.
-
Materials:
-
Ethyl 2-(ethoxymethylene)-3-oxobutanoate
-
Ethylhydrazine
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate in ethanol in a round-bottom flask.
-
Add ethylhydrazine to the solution, potentially in the presence of a mild acid or base catalyst.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
This step involves the hydrazinolysis of the corresponding ethyl ester.
-
Materials:
-
Ethyl 1-ethyl-1H-pyrazole-4-carboxylate
-
Hydrazine hydrate
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve ethyl 1-ethyl-1H-pyrazole-4-carboxylate in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature, which may cause the product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Biological Activities and Potential Applications
While specific biological data for this compound is scarce, the pyrazole-4-carbohydrazide scaffold is present in numerous compounds with a wide range of documented biological activities. This suggests that the title compound could be a valuable starting point for the development of new therapeutic agents.
The biological activities of various pyrazole derivatives containing a carbohydrazide moiety include:
-
Antitubercular: Pyrazole-based carbohydrazide derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[2][3] The proposed mechanism of action for some of these compounds is the inhibition of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial cell wall synthesis.[2]
-
Anticancer: Certain salicylaldehyde-pyrazole-carbohydrazide derivatives have been investigated for their ability to inhibit the proliferation of cancer cell lines, such as A549 lung cancer cells, by inducing apoptosis.[4]
-
Anti-inflammatory and Analgesic: The pyrazole nucleus is a well-known pharmacophore in anti-inflammatory drugs. Some pyrazole carbohydrazide derivatives have exhibited anti-inflammatory and antinociceptive (analgesic) properties.[4]
-
Antimicrobial and Antiparasitic: This class of compounds has also demonstrated antibacterial, antifungal, and antiparasitic activities, including leishmanicidal and antimalarial effects.[4]
Potential Mechanism of Action: A Focus on Antitubercular Activity
Given the promising antitubercular activity of related compounds, a plausible mechanism of action for this compound could involve the inhibition of InhA. The following diagram illustrates this hypothetical pathway.
Caption: Hypothetical mechanism of antitubercular action.
Future Directions
The information presented in this guide highlights the potential of this compound as a scaffold for drug discovery. To fully elucidate its therapeutic potential, the following experimental avenues are recommended:
-
Definitive Synthesis and Characterization: Development and optimization of a reliable synthetic protocol followed by full characterization of the compound using modern analytical techniques (NMR, Mass Spectrometry, etc.).
-
In Vitro Biological Screening: Comprehensive screening against a panel of cancer cell lines, bacterial and fungal strains, and relevant enzymes (e.g., InhA, kinases) to identify primary biological targets.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesis and evaluation of a library of analogues to establish relationships between chemical structure and biological activity, guiding the design of more potent and selective compounds.
-
Mechanism of Action Studies: Once a significant biological activity is confirmed, detailed mechanistic studies should be undertaken to identify the specific molecular targets and signaling pathways involved.
Conclusion
This compound is a molecule with a chemical structure that suggests potential for a range of biological activities, particularly in the areas of infectious diseases and oncology. While specific experimental data for this compound is limited, this technical guide provides a solid foundation for researchers by outlining its chemical properties, proposing a synthetic route, and contextualizing its potential within the broader class of pyrazole-4-carbohydrazide derivatives. Further investigation into this compound and its analogues is warranted to explore its full therapeutic potential.
References
- 1. This compound | C6H10N4O | CID 5054020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 1-ethyl-1H-pyrazole-4-carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of pyrazole derivatives, with a specific focus on 1-ethyl-1H-pyrazole-4-carbohydrazide. While a definitive crystal structure for this exact compound is not publicly available in crystallographic databases as of the time of this writing, this document outlines the established experimental protocols for its synthesis, crystallization, and subsequent X-ray diffraction analysis based on closely related compounds. The guide presents representative data and visualizations to serve as a practical resource for researchers engaged in the structural elucidation of novel pyrazole-based compounds, which are of significant interest in medicinal chemistry and drug development.
Introduction
Pyrazole-containing compounds are a well-established class of heterocyclic scaffolds that are integral to the development of a wide range of therapeutic agents. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have made them a focal point of medicinal chemistry research. The determination of their three-dimensional molecular structure through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and facilitating rational drug design. This guide details the analytical journey from synthesis to structural determination for this compound, providing a foundational framework for researchers in the field.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the synthesis of the corresponding ethyl ester, followed by hydrazinolysis. The following protocol is a representative procedure based on established methods for analogous pyrazole derivatives.[1][2]
Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate
A common route to N-alkylated pyrazoles involves the alkylation of a pyrazole precursor. Alternatively, a one-pot synthesis can be employed.
-
Materials: Ethyl acetoacetate, triethyl orthoformate, ethylamine, hydrazine hydrate, ethanol, diethyl ether.
-
Procedure:
-
A mixture of ethyl acetoacetate and triethyl orthoformate is heated to reflux to form ethyl 2-(ethoxymethylene)-3-oxobutanoate.
-
The intermediate is then reacted with ethylamine in a suitable solvent like ethanol to yield ethyl 2-((ethylamino)methylene)-3-oxobutanoate.
-
Cyclization is achieved by reacting the resulting enamine with hydrazine hydrate in ethanol under reflux to form the pyrazole ring.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Step 2: Synthesis of this compound
-
Materials: Ethyl 1-ethyl-1H-pyrazole-4-carboxylate, hydrazine hydrate, ethanol.
-
Procedure:
-
A solution of ethyl 1-ethyl-1H-pyrazole-4-carboxylate in ethanol is treated with an excess of hydrazine hydrate.[3][4]
-
The mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[5]
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize.
-
The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.
-
Single Crystal Growth
The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.
-
Protocol: Slow evaporation is a commonly used and effective method.
-
A saturated solution of the purified this compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane).
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at room temperature.
-
Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction should form.
-
X-ray Data Collection and Structure Refinement
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used.
-
Data Collection:
-
A suitable crystal is selected and mounted on a goniometer head.
-
The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]
-
Data Presentation
The following tables present representative crystallographic data based on known structures of similar pyrazole derivatives. Note: These values are for illustrative purposes and do not represent the actual determined structure of this compound.
Table 1: Representative Crystal Data and Structure Refinement Parameters.
| Parameter | Value |
| Empirical Formula | C₆H₁₀N₄O |
| Formula Weight | 154.17 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5... |
| b (Å) | 10.2... |
| c (Å) | 9.8... |
| α (°) | 90 |
| β (°) | 105... |
| γ (°) | 90 |
| Volume (ų) | 850... |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.2... |
| Absorption Coefficient (mm⁻¹) | 0.09... |
| F(000) | 328 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.5 to 28.0 |
| Index ranges | -11≤h≤11, -13≤k≤13, -12≤l≤12 |
| Reflections collected | 8000 |
| Independent reflections | 2000 [R(int) = 0.04] |
| Completeness to theta = 25.242° (%) | 99.8 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2000 / 0 / 100 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.05, wR2 = 0.12 |
| R indices (all data) | R1 = 0.07, wR2 = 0.14 |
| Largest diff. peak and hole (e.Å⁻³) | 0.30 and -0.25 |
Table 2: Representative Bond Lengths (Å) and Angles (°).
| Bond | Length (Å) | Angle | Degrees (°) |
| N1-N2 | 1.3... | C3-N2-N1 | 112... |
| N2-C3 | 1.3... | C4-C3-N2 | 110... |
| C3-C4 | 1.4... | C5-C4-C3 | 105... |
| C4-C5 | 1.3... | C4-C5-N1 | 108... |
| C5-N1 | 1.3... | C5-N1-N2 | 105... |
| C4-C6 | 1.4... | C3-C4-C6 | 128... |
| C6-O1 | 1.2... | C5-C4-C6 | 127... |
| C6-N3 | 1.3... | O1-C6-N3 | 122... |
| N3-N4 | 1.4... | O1-C6-C4 | 120... |
| N1-C7 | 1.4... | C4-C6-N3 | 118... |
| C7-C8 | 1.5... | C6-N3-N4 | 120... |
Visualizations
The following diagrams illustrate the proposed experimental workflow and the logical relationship of the synthesis process.
References
An In-depth Technical Guide to the Solubility of 1-ethyl-1H-pyrazole-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-ethyl-1H-pyrazole-4-carbohydrazide, a key consideration for its handling, formulation, and development in pharmaceutical applications. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines a robust, generalized experimental protocol for determining its solubility in various solvents. The presented data table serves as a template to be populated with experimental findings.
Physicochemical Properties
This compound is a carbohydrazide derivative of pyrazole. A summary of its computed physicochemical properties is available through public databases.[1]
| Property | Value | Source |
| Molecular Formula | C6H10N4O | PubChem[1] |
| Molecular Weight | 154.17 g/mol | PubChem[1] |
| XLogP3-AA | -0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
Note: These properties are computationally derived and should be confirmed by experimental analysis.
Solubility Data
Table 1: Illustrative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Data to be determined | Shake-Flask |
| Ethanol | 25 | Data to be determined | Shake-Flask |
| Methanol | 25 | Data to be determined | Shake-Flask |
| Acetone | 25 | Data to be determined | Shake-Flask |
| Dichloromethane | 25 | Data to be determined | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Shake-Flask |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Data to be determined | Shake-Flask |
| Water | 37 | Data to be determined | Shake-Flask |
| Phosphate-Buffered Saline (pH 7.4) | 37 | Data to be determined | Shake-Flask |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the thermodynamic solubility of this compound, based on the widely accepted shake-flask method.[2][3]
3.1. Materials and Equipment
-
This compound (analytical standard)
-
Selected solvents (HPLC grade or equivalent)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.22 µm PTFE)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to allow for equilibrium to be reached (typically 24-72 hours). The time required for equilibration should be determined empirically.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[4]
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.
-
3.3. Data Analysis
The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or µg/mL.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
- 1. This compound | C6H10N4O | CID 5054020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 4. solubility experimental methods.pptx [slideshare.net]
An In-depth Technical Guide to the Synthesis of 1-ethyl-1H-pyrazole-4-carbohydrazide
This technical guide provides a comprehensive overview of the synthetic routes for producing 1-ethyl-1H-pyrazole-4-carbohydrazide, a valuable building block in pharmaceutical and agrochemical research. The synthesis is primarily approached through a multi-step process, commencing with the formation of the pyrazole core, followed by N-alkylation, and culminating in the formation of the carbohydrazide moiety. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate its practical application.
Core Synthetic Strategy
The most prevalent and logical synthetic pathway to this compound involves a three-step sequence. The initial step is the construction of the pyrazole-4-carboxylate scaffold. Subsequently, the pyrazole nitrogen is ethylated. The final step involves the conversion of the ethyl ester to the desired carbohydrazide through reaction with hydrazine.
Experimental Protocols and Data
The following sections detail the experimental procedures for the key transformations in the synthesis of this compound.
Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate
A common method for the synthesis of the pyrazole core is the reaction of a β-dicarbonyl compound with hydrazine.[1][2] One well-documented starting material is ethyl 2-formyl-3-oxopropanoate (also known as (ethoxycarbonyl)malondialdehyde).
Experimental Protocol:
To a solution of ethyl 2-formyl-3-oxopropanoate (1 equivalent) in ethanol, hydrazine hydrate (1 equivalent) is added slowly under ice bath cooling. The reaction mixture is then stirred at room temperature for an extended period (e.g., 17 hours) to ensure the completion of the reaction. Following the reaction, the ethanol is removed under reduced pressure. The resulting residue is then purified by silica gel column chromatography to yield ethyl 1H-pyrazole-4-carboxylate.[2]
Step 2: Synthesis of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate
The N-ethylation of the pyrazole ring can be achieved using an appropriate ethylating agent, such as an ethyl halide, in the presence of a base.
Experimental Protocol:
To a solution of ethyl 1H-pyrazole-4-carboxylate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), a base like sodium hydride or potassium carbonate is added. Subsequently, an ethylating agent like ethyl iodide or ethyl bromide (1-1.2 equivalents) is introduced, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by column chromatography.
Step 3: Synthesis of this compound
The final step is the conversion of the ethyl ester to the carbohydrazide. This is a standard transformation achieved by reacting the ester with hydrazine hydrate.
Experimental Protocol:
Ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1 equivalent) is dissolved in ethanol, and an excess of hydrazine hydrate (e.g., 5-10 equivalents) is added. The mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid product, this compound, can be purified by recrystallization from a suitable solvent such as ethanol.[3][4]
Quantitative Data Summary
The following table summarizes the typical yields and reaction conditions for the key synthetic steps.
| Step | Starting Material | Product | Reagents & Conditions | Yield (%) |
| 1 | Ethyl 2-formyl-3-oxopropanoate | Ethyl 1H-pyrazole-4-carboxylate | Hydrazine hydrate, Ethanol, 0°C to RT, 17h | ~72%[2] |
| 2 | Ethyl 1H-pyrazole-4-carboxylate | Ethyl 1-ethyl-1H-pyrazole-4-carboxylate | Ethyl iodide, Base (e.g., K₂CO₃), DMF, RT | High (Typical for N-alkylation) |
| 3 | Ethyl 1-ethyl-1H-pyrazole-4-carboxylate | This compound | Hydrazine hydrate, Ethanol, Reflux | 70-90%[5][6] |
Visualizing the Synthesis: Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the synthetic process.
Caption: Overall synthetic workflow for this compound.
Caption: Step-by-step reaction scheme for the synthesis.
References
Harnessing the Physicochemical Landscape of Pyrazole Carbohydrazide Derivatives for Advanced Drug Discovery
An In-depth Technical Guide
Abstract
Pyrazole carbohydrazide derivatives represent a cornerstone scaffold in modern medicinal chemistry, underpinning a wide array of therapeutic agents due to their remarkable structural versatility and broad spectrum of biological activities.[1][2] This guide provides a comprehensive technical analysis of the core physical and chemical properties that define this compound class. We delve into the fundamental principles of their synthesis, spectroscopic characterization, and key reactive behaviors, including tautomerism, condensation, and cyclization reactions. By explaining the causality behind experimental methodologies and the influence of physicochemical parameters like lipophilicity (Log P) and acidity (pKa) on biological function, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to rationally design and optimize the next generation of pyrazole-based therapeutics.
Introduction: The Pyrazole Carbohydrazide Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design.[2] Its incorporation into molecules often confers metabolic stability and provides crucial hydrogen bond donor and acceptor sites for target engagement. When combined with the carbohydrazide moiety (-CONHNH₂), the resulting scaffold becomes an exceptionally versatile building block for creating diverse chemical libraries.[1] The carbohydrazide group not only acts as a potent pharmacophore itself but also serves as a highly reactive chemical handle for further molecular elaboration.[1][3]
This unique combination has led to the development of compounds with a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic properties.[4][5][6][7][8] The success of this scaffold is not accidental; it is a direct consequence of its distinct physicochemical properties. Understanding these properties—from molecular structure and reactivity to lipophilicity and electronic distribution—is paramount for optimizing lead compounds and advancing them through the drug development pipeline. This guide aims to elucidate these core characteristics, providing both the foundational knowledge and the practical insights required to effectively leverage pyrazole carbohydrazide derivatives in research.
Synthesis of the Core Scaffold
The most common and efficient pathway to pyrazole carbohydrazide derivatives begins with the corresponding pyrazole ester. The critical step is the hydrazinolysis of the ester group, where hydrazine hydrate acts as a nucleophile to displace the alkoxy group, forming the stable carbohydrazide. This reaction is typically high-yielding and robust.
Experimental Protocol: Synthesis of 5-Methyl-1H-pyrazole-3-carbohydrazide
This protocol describes a representative synthesis, adapted from established literature methods.[9]
Step 1: Synthesis of Ethyl 5-Methyl-1H-pyrazole-3-carboxylate
-
This starting material is often prepared via the condensation of an appropriate 1,3-dicarbonyl compound (like ethyl 2,4-dioxopentanoate) with hydrazine.[3][10] For the purpose of this guide, we will assume the pyrazole ester is available.
Step 2: Hydrazinolysis to form 5-Methyl-1H-pyrazole-3-carbohydrazide
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (0.01 mol) in absolute ethanol (30 mL).
-
Causality: Ethanol serves as an effective solvent for both the ester and hydrazine hydrate, facilitating a homogeneous reaction environment.
-
-
Reagent Addition: Add hydrazine hydrate (80-95%, ~0.02 mol, 2 equivalents) to the solution.
-
Causality: A molar excess of hydrazine hydrate is used to drive the reaction to completion, ensuring full conversion of the ester.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the nucleophilic acyl substitution reaction. Refluxing ensures a constant, controlled temperature.
-
-
Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then in an ice bath. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[9]
-
Drying: Dry the purified white solid product under vacuum to yield 5-methyl-1H-pyrazole-3-carbohydrazide.
Physicochemical Properties and Characterization
The biological activity of a molecule is intrinsically linked to its physical properties. For pyrazole carbohydrazide derivatives, these properties dictate everything from solubility and membrane permeability to the strength of interaction with a biological target.
General Properties
-
Appearance: Typically, these compounds are colorless or pale yellow crystalline solids.[3][11]
-
Melting Point: Pyrazole itself has a notably high melting point (70°C) for its size, a characteristic attributed to strong intermolecular hydrogen bonding.[12] This trend continues with carbohydrazide derivatives, which often exhibit high melting points, indicating a stable crystal lattice structure.
-
Solubility: The presence of multiple hydrogen bond donors (N-H) and acceptors (C=O, pyrazole nitrogens) generally renders these compounds soluble in polar organic solvents such as DMSO, DMF, and hot ethanol, but poorly soluble in water and nonpolar solvents like hexanes.
| Compound Example | Melting Point (°C) | Appearance |
| N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide | 260-262 | Solid |
| N'-(4-nitrobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide | 288-290 | Solid |
| N'-(furan-2-ylmethylene)-5-methyl-1H-pyrazole-3-carbohydrazide | 272-274 | Solid |
| Table 1: Representative physical property data for selected pyrazole carbohydrazide derivatives. Data sourced from[3]. |
Spectroscopic Signature
Spectroscopic analysis is essential for structural confirmation. Each technique provides a unique piece of the structural puzzle.
-
Infrared (IR) Spectroscopy: Provides information on functional groups.
-
N-H Stretching: Strong, often broad, absorptions are observed in the 3200-3300 cm⁻¹ region, corresponding to the N-H bonds of the pyrazole ring and the hydrazide moiety.[3]
-
C=O Stretching: A strong, sharp absorption characteristic of the amide carbonyl group appears in the 1650-1690 cm⁻¹ range.[3][13]
-
C=N and C=C Stretching: Absorptions for the pyrazole ring's double bonds typically appear in the 1500-1600 cm⁻¹ region.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
Pyrazole NH: The proton on the pyrazole nitrogen is typically deshielded and appears as a broad singlet far downfield, often >12 ppm.[9]
-
Hydrazide NH: The two hydrazide protons (-CONHNH ₂) appear as distinct signals, often as broad singlets between 8 and 12 ppm.[3][9]
-
Pyrazole C-H: The proton on the pyrazole ring (e.g., at the C4 position) usually resonates as a sharp singlet around 6.4-7.2 ppm.[9]
-
-
¹³C NMR:
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) is a key diagnostic fragment.[3][9]
| Spectral Data Type | Characteristic Signal (for 5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) |
| ¹H NMR (ppm) | ~12.99 (s, 1H, Pz-NH), ~9.74, 8.72, 8.02 (3s, 3H, amide NHs), 6.92-7.44 (m, Ar-H), ~6.42 (s, 1H, Pz-H) |
| IR (cm⁻¹) | ~3200-3300 (N-H), ~1650-1690 (C=O), ~1500-1600 (C=N, C=C) |
| MS (m/z) | Expected molecular ion peak corresponding to the compound's molecular weight. |
| Table 2: Summary of characteristic spectroscopic data. Data adapted from[3][9]. |
Lipophilicity (Log P) and Acidity (pKa)
These two parameters are critical predictors of a drug's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion).
-
Log P: The logarithm of the partition coefficient between octanol and water, Log P is a measure of a compound's lipophilicity or hydrophobicity.
-
Importance: It influences oral absorption, membrane permeability, plasma protein binding, and volume of distribution. Compounds with Log P values in the range of 1-5 often exhibit better absorption and cell permeability.[7]
-
Causality: The final Log P value is a sum of contributions from the pyrazole core, the polar carbohydrazide group, and any substituents. Modifying substituents is a key strategy in drug design to "tune" the Log P into the desired range.
-
-
pKa: This value indicates the strength of an acid. The pyrazole ring contains both a weakly basic nitrogen (at position 2) and a weakly acidic N-H proton (at position 1).[12]
-
Importance: The pKa determines the ionization state of the molecule at physiological pH (7.4), which profoundly affects its solubility, receptor binding, and ability to cross cell membranes.
-
-
Preparation: Prepare a stock solution of the pyrazole carbohydrazide derivative in a suitable solvent (e.g., DMSO). Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and n-octanol.
-
Partitioning: Add a small volume of the stock solution to a vial containing pre-saturated n-octanol and pre-saturated buffer. The final DMSO concentration should be <1%.
-
Equilibration: Shake the vial vigorously for 1-3 hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis Spectroscopy or HPLC.
-
Calculation: Calculate Log P using the formula: Log P = log ( [Concentration]octanol / [Concentration]aqueous ).
Key Chemical Properties and Reactivity
The chemical behavior of pyrazole carbohydrazides is dominated by two key features: the tautomerism of the pyrazole ring and the nucleophilicity of the carbohydrazide side chain.
Tautomerism
Pyrazole exists as a mixture of equilibrating tautomers, where the proton on the nitrogen atom can reside on either N1 or N2.[12][16] In substituted pyrazoles, this leads to distinct chemical isomers that can have different properties and biological activities.[17][18]
-
Annular Tautomerism: This rapid proton transfer between the two ring nitrogens is a fundamental property.[16]
-
Significance in Drug Design: The position of the N-H proton influences the molecule's hydrogen bonding profile and can be critical for fitting into a receptor's binding pocket. Furthermore, reactions like N-alkylation can result in a mixture of products unless one tautomer is significantly more stable or sterically accessible than the other.[19]
Reactions of the Carbohydrazide Moiety
The carbohydrazide group is a powerful and versatile synthon, serving as the launchpad for a vast number of derivatives. Its terminal -NH₂ group is highly nucleophilic, making it reactive toward a wide range of electrophiles.
-
Condensation Reactions: The most common reaction involves condensation with aldehydes or ketones to form N-acylhydrazones (often called Schiff bases).[3][20] This reaction is robust, often proceeds in high yield, and is a primary method for generating large, diverse libraries of compounds for biological screening.[21]
-
Cyclization and Cyclocondensation Reactions: The carbohydrazide is an ideal precursor for synthesizing other five-membered heterocyclic rings. This is a key strategy for scaffold hopping and exploring new chemical space.[22][23]
-
Reaction with Carbon Disulfide (CS₂): In the presence of a base, this reaction leads to the formation of 1,3,4-oxadiazole-2-thiol or 1,2,4-triazole-3-thiol rings.[9][24]
-
Reaction with Dicarbonyl Compounds: Condensation with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of new pyrazole or pyridazine rings.[24]
-
Application in Drug Design: A Physicochemical Perspective
The true power of the pyrazole carbohydrazide scaffold lies in its "tunability." By strategically modifying the substituents, a medicinal chemist can precisely modulate the molecule's physicochemical properties to optimize its biological performance.
-
Modulating Lipophilicity: Adding lipophilic groups (e.g., aryl, chloro, trifluoromethyl) to the pyrazole ring will increase the Log P value, potentially enhancing membrane permeability. Conversely, adding polar groups (e.g., hydroxyl, amino) will decrease Log P, increasing aqueous solubility. Studies have shown a direct correlation between Log P values and the anticancer activity of some pyrazole carbohydrazide series, with an optimal range identified for cell growth inhibition.[7]
-
Altering Electronic Properties: The addition of electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) to an aryl substituent can alter the pKa of the pyrazole N-H and the overall electron density of the molecule. This, in turn, can affect the strength of hydrogen bonds or other non-covalent interactions with the target protein.
-
Steric Effects: The size and shape of substituents are critical for achieving a complementary fit within a receptor's binding site. The condensation of the carbohydrazide with various aldehydes and ketones is a powerful tool for systematically exploring the steric requirements of a target.[3]
By understanding the principles outlined in this guide, researchers can move beyond serendipitous discovery and toward a more rational, property-driven approach to drug design, ultimately accelerating the development of novel and effective therapeutics.
Conclusion
Pyrazole carbohydrazide derivatives are a profoundly important class of molecules, distinguished by a rich and versatile set of physical and chemical properties. Their straightforward synthesis, stable nature, and, most critically, the reactive versatility of the carbohydrazide moiety make them an ideal scaffold for medicinal chemistry exploration. Their characteristic spectroscopic signatures allow for unambiguous structural confirmation, while key physicochemical parameters like Log P and pKa provide a direct pathway for optimizing pharmacokinetic and pharmacodynamic profiles. The continued investigation of these properties will undoubtedly fuel the discovery of new therapeutic agents across a wide range of diseases, solidifying the role of the pyrazole carbohydrazide as a truly privileged scaffold in the field of drug discovery.
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation [ouci.dntb.gov.ua]
- 9. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chemicaljournal.org [chemicaljournal.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 17. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. jyoungpharm.org [jyoungpharm.org]
- 21. Investigation of condensation reactions of pyrazole based hydrazone derivatives - Kaunas University of Technology | KTU [en.ktu.edu]
- 22. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Green Synthesis of Pyrazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of modern, environmentally benign methods for the synthesis of pyrazole derivatives. Pyrazoles are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals.[1] The shift towards green chemistry has spurred the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.[2] This guide details key green methodologies, complete with experimental protocols, comparative data, and mechanistic diagrams to facilitate their adoption in research and development.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods.[1] By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher product yields and cleaner reaction profiles.[1][3]
Experimental Protocol: Synthesis of Pyrazoles from Chalcones
This protocol describes the cyclization of α,β-unsaturated ketones (chalcones) with a hydrazine derivative under microwave irradiation.[1]
Materials:
-
Chalcone (1.0 mmol)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a microwave reactor vial equipped with a magnetic stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).
-
Add 5 mL of ethanol and a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 300 W for 1-5 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]
-
After completion, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[1]
Quantitative Data Summary: Microwave-Assisted vs. Conventional Synthesis
| Product | Microwave Time (min) | Microwave Yield (%) | Conventional Time (h) | Conventional Yield (%) | Reference |
| Quinolin-2(1H)-one-based pyrazole (from arylhydrazine) | 7-10 | 68-86 | Not Specified | Not Specified | [3] |
| Quinolin-2(1H)-one-based pyrazole (from hydrazine hydrate) | 7-10 | 71-75 | Not Specified | Not Specified | [3] |
| 1-Aroyl-3,5-dimethyl-1H-pyrazole | 3-5 | 82-98 | Not Specified | Not Specified | [3] |
| 5-Substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one | 3 | 80-98 | Not Specified | Not Specified | [3] |
| Pyrano[2,3-c]pyrazole | 15 | 92-99 | Not Specified | Not Specified | [3] |
Logical Workflow for Microwave-Assisted Pyrazole Synthesis
Caption: Workflow for microwave-assisted pyrazole synthesis.
Ultrasound-Assisted Synthesis
Ultrasound irradiation provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—generates localized high temperatures and pressures, accelerating reaction rates.[4]
Experimental Protocol: One-Pot, Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles
This protocol details the synthesis of dihydropyrano[2,3-c]pyrazoles in an aqueous medium under ultrasonic irradiation.[5]
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Water
Procedure:
-
In a suitable reaction vessel, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in water.
-
Sonicate the mixture in the water bath of an ultrasonic cleaner at 50 °C for 30 minutes.[5]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with water and recrystallize from ethanol to obtain the pure dihydropyrano[2,3-c]pyrazole.
Quantitative Data Summary: Ultrasound-Assisted Synthesis
| Product | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Dihydropyrano[2,3-c]pyrazole | Water | 50 | 35 | 92 | [4] |
| 2-Amino-4,8-dihydropyranol[3,2-b]pyran-3-carbonitrile | Water | 50 | 20 | 88 | [4] |
| 2-Amino-4,6-diphenylnicotinonitrile | Water | 30 | 45 | 83 | [4] |
| Dihydroquinoline | Water | Room Temp | 60 | 96 | [4] |
| Spiro[indoline-3,4-pyrano[2,3-c]pyrazole] | Ethanol/Water | Room Temp | 10 | 92 | [6] |
Signaling Pathway for Ultrasound-Assisted Synthesis
Caption: Mechanism of ultrasound-assisted synthesis.
Mechanochemical Synthesis
Mechanochemistry involves the use of mechanical force to induce chemical reactions, often in the absence of a solvent.[7] This solvent-free approach is inherently green and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry.
Experimental Protocol: One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles
This protocol describes a solvent-free synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine using mechanochemical ball milling.[7]
Materials:
-
Chalcone derivative (1 mmol)
-
Hydrazine (e.g., hydrazine hydrate)
-
Oxidant (e.g., Na₂S₂O₈)
-
Stainless steel balls
Procedure:
-
Introduce the chalcone derivative and hydrazine into a metal jar containing stainless steel balls.
-
Vibrate the jar at a high frequency for 30 minutes.
-
Add the oxidant to the mixture.
-
Repeat the vibration procedure.
-
Disperse the resulting reaction mixture in water.
-
Collect the product by filtration.[7]
Quantitative Data Summary: Mechanochemical Synthesis
| Product | Method | Time | Yield (%) | Reference |
| 3,5-Diphenyl-1H-pyrazole | Ball Milling | 30 min + 30 min | High | [7] |
| Dihydropyrano[2,3-c]pyrazole | Ball Milling | Not Specified | Good to Excellent | [8] |
| 3,5-Disubstituted hydantoin | High-Speed Vibration Milling | Not Specified | Good to Excellent | [9] |
Logical Flow of Mechanochemical Synthesis
Caption: Workflow of mechanochemical pyrazole synthesis.
Multicomponent Reactions in Green Solvents
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly atom-economical and efficient.[10] Performing these reactions in green solvents like water or ethanol further enhances their environmental credentials.
Experimental Protocol: One-Pot, Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles in Water
This protocol outlines a facile and environmentally benign synthesis of dihydropyrano[2,3-c]pyrazole derivatives in water.[10]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Malononitrile (2 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Hydrazine hydrate (2 mmol)
-
Preheated fly-ash (0.50 g) (catalyst)
-
Water
Procedure:
-
Combine equimolar quantities of the aromatic aldehyde (2 mmol), malononitrile (2 mmol), ethyl acetoacetate (2 mmol), hydrazine hydrate (2 mmol), and preheated fly-ash (0.50 g) in water.
-
Heat the mixture at 70-80 °C for 60-90 minutes.
-
Monitor the reaction completion by TLC.
-
Cool the reaction mixture.
-
Collect the precipitate by suction filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol.[10]
Quantitative Data Summary: Multicomponent Synthesis in Green Solvents
| Product | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| Dihydropyrano[2,3-c]pyrazole | Preheated Fly-Ash | Water | 60-90 | up to 95 | [10] |
| Dihydropyrano[2,3-c]pyrazole | ZnO Nanoparticles | Water | 10-20 | Excellent | [11] |
| Pyrano[2,3-c]pyrazole | Silicotungstic Acid | Solvent-free | Not Specified | High | [8] |
| Pyrano[2,3-c]pyrazole | β-Cyclodextrin | Water-Ethanol | Not Specified | High | [8] |
Reaction Pathway for Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles
Caption: Multicomponent reaction pathway for pyranopyrazoles.
Conclusion
The adoption of green synthesis methods for pyrazole derivatives offers substantial benefits in terms of sustainability, efficiency, and safety. Microwave-assisted synthesis, ultrasound irradiation, mechanochemistry, and multicomponent reactions in green solvents represent powerful alternatives to traditional synthetic protocols. This guide provides the necessary technical details for researchers and drug development professionals to implement these greener approaches, contributing to a more sustainable future for the chemical and pharmaceutical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Multicomponent mechanochemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 11. nanomaterchem.com [nanomaterchem.com]
One-Pot Synthesis of Substituted Pyrazole Carbohydrazides: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazole carbohydrazides represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Their diverse pharmacological profiles, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties, have positioned them as valuable leads in drug discovery programs.[1] This technical guide provides an in-depth overview of the one-pot synthesis of these versatile compounds, focusing on efficient and practical methodologies for researchers in the pharmaceutical sciences. We will delve into detailed experimental protocols, present quantitative data in a structured format, and visualize key experimental workflows and biological pathways.
Introduction to Pyrazole Carbohydrazides
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. When functionalized with a carbohydrazide moiety (-CONHNH2), the resulting scaffold gains additional hydrogen bonding capabilities and the potential for further derivatization, making it a highly attractive pharmacophore.[1] The carbohydrazide group is a key structural feature in numerous therapeutic agents and serves as a versatile synthon for the construction of various heterocyclic systems.[1] The combination of the pyrazole core and the carbohydrazide side chain has led to the development of compounds with a broad spectrum of biological activities, including cannabinoid receptor antagonism, making them relevant for the treatment of obesity and related metabolic disorders.[2]
One-Pot Synthetic Strategies
One-pot, multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages over traditional multi-step approaches. These include increased efficiency, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse compounds. Several one-pot strategies have been developed for the synthesis of substituted pyrazoles, which can be adapted for the preparation of pyrazole carbohydrazides.
Three-Component Synthesis of Pyrazole Derivatives
A common and effective one-pot approach involves the condensation of a β-diketone, a hydrazine derivative, and an aldehyde. This methodology allows for the introduction of diverse substituents onto the pyrazole core. While this method directly yields substituted pyrazoles, subsequent functionalization to introduce the carbohydrazide moiety would be required. However, the principles of this one-pot reaction are foundational to more complex MCRs.
A general workflow for a three-component synthesis is outlined below:
References
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Novel 1-ethyl-1H-pyrazole-4-carbohydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole-based compounds are a prominent class of heterocyclic scaffolds renowned for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][2][3] The carbohydrazide moiety is another critical pharmacophore known to be a key building block in the synthesis of various heterocyclic compounds with significant therapeutic potential.[4] The conjugation of these two moieties into 1-ethyl-1H-pyrazole-4-carbohydrazide derivatives creates a versatile scaffold for the development of novel therapeutic agents. These derivatives have shown promise as antimicrobial, anticancer, and antitubercular agents.[5][6] This application note provides a detailed, step-by-step protocol for the synthesis of this compound and its subsequent conversion into various hydrazone derivatives.
Overall Synthesis Workflow
The synthesis is a three-step process beginning with the formation of the core pyrazole ring, followed by the conversion of the ester functional group to a carbohydrazide, and concluding with the derivatization to form the target compounds.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Materials:
-
Ethyl 2-formyl-3-oxopropanoate (or its sodium salt)
-
Ethylhydrazine oxalate or sulfate
-
Hydrazine hydrate (80-95% solution)
-
Substituted aromatic aldehydes
-
Ethanol (Absolute)
-
Glacial Acetic Acid
-
Sodium Bicarbonate
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexane
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (Silica Gel 60 F254)
Protocol 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate
This protocol describes the cyclocondensation reaction to form the core ethyl pyrazole ester.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-formyl-3-oxopropanoate (10.0 g, 69.4 mmol) and absolute ethanol (100 mL). Stir until the reactant is fully dissolved.
-
Addition of Hydrazine: To the solution, add ethylhydrazine oxalate (10.5 g, 69.4 mmol) in one portion.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC using a hexane:ethyl acetate (7:3) solvent system.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Remove the ethanol under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3 x 75 mL).
-
Drying and Purification: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate.
Protocol 2: Synthesis of this compound
This protocol details the conversion of the synthesized ester to the key carbohydrazide intermediate.[4][7]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 1-ethyl-1H-pyrazole-4-carboxylate (5.0 g, 29.7 mmol) in absolute ethanol (50 mL).
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate (2.5 mL, ~50 mmol) to the solution.[8]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting ester spot.
-
Isolation: After completion, cool the reaction mixture in an ice bath. The product, this compound, will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash it with a small amount of cold ethanol, and dry it under vacuum to obtain the pure product.
Protocol 3: General Protocol for the Synthesis of this compound Derivatives (Hydrazones)
This protocol outlines the final derivatization step by condensation with an aromatic aldehyde.[4]
-
Reaction Setup: In a 50 mL round-bottom flask, suspend this compound (1.0 g, 6.5 mmol) in absolute ethanol (20 mL).
-
Addition of Reagents: Add the desired substituted aromatic aldehyde (6.5 mmol) to the suspension, followed by 3-4 drops of glacial acetic acid to catalyze the reaction.[8]
-
Reflux: Heat the mixture to reflux for 2-4 hours. The reaction mixture typically becomes a clear solution before the product begins to precipitate. Monitor the reaction by TLC.
-
Isolation and Purification: After the reaction is complete, cool the flask to room temperature and then in an ice bath. Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum to yield the final derivative.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of three distinct hydrazone derivatives following Protocol 3.
| Derivative (R group) | Aldehyde Used | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Phenyl | Benzaldehyde | 2.5 | 92 | 210-212 |
| 4-Chlorophenyl | 4-Chlorobenzaldehyde | 3.0 | 95 | 235-237 |
| 4-Methoxyphenyl | 4-Methoxybenzaldehyde | 2.0 | 94 | 218-220 |
Logical Relationships in Derivative Synthesis
The final step of the synthesis involves a condensation reaction where the nucleophilic nitrogen of the carbohydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the hydrazone.
Caption: Mechanism of hydrazone formation from carbohydrazide and aldehyde.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sid.ir [sid.ir]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 8. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols: 1-Ethyl-1H-pyrazole-4-carbohydrazide as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1H-pyrazole-4-carbohydrazide is a key building block in the synthesis of a diverse array of heterocyclic compounds. The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The carbohydrazide functional group serves as a versatile handle for constructing various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. This document provides detailed application notes and exemplary protocols for the use of this compound as a precursor in the development of novel heterocyclic compounds with potential therapeutic applications.
Synthesis of Key Intermediates: Schiff Bases
A common initial step in the derivatization of this compound is its condensation with various aromatic aldehydes or ketones to form the corresponding Schiff bases (N-acylhydrazones). These intermediates are not only biologically active in their own right but also serve as crucial precursors for subsequent cyclization reactions.
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as absolute ethanol or glacial acetic acid.
-
Addition of Aldehyde/Ketone: To this solution, add the desired aromatic aldehyde or ketone (1.0-1.2 eq.).
-
Catalysis: Add a catalytic amount of an acid, such as a few drops of concentrated sulfuric acid or glacial acetic acid, to the reaction mixture.
-
Reaction: Reflux the mixture for a period ranging from 2 to 8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture) to afford the pure Schiff base.
Applications in the Synthesis of Bioactive Heterocycles
The carbohydrazide moiety of this compound is a versatile synthon for the construction of various five-membered heterocycles.
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are an important class of heterocyclic compounds known to possess a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer effects.[1][2] The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through the oxidative cyclization of the corresponding Schiff base precursors.
Experimental Protocol: Synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)-5-aryl-1,3,4-oxadiazoles
-
Starting Material: Begin with the Schiff base derived from this compound and an appropriate aromatic aldehyde.
-
Cyclization: Suspend the Schiff base (1.0 eq.) in a suitable solvent like glacial acetic acid.
-
Oxidizing Agent: Add an oxidizing agent such as chloramine-T or lead tetraacetate portion-wise with stirring.
-
Reaction: Stir the reaction mixture at room temperature for several hours or gently heat to reflux, monitoring the reaction progress by TLC.
-
Work-up: After completion, pour the reaction mixture into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Purify the crude product by recrystallization from a suitable solvent to yield the desired 1,3,4-oxadiazole derivative.
Synthesis of 1,3,4-Thiadiazole Derivatives
Thiadiazole-containing compounds are of significant interest due to their diverse biological activities, including antimicrobial and anticancer properties.[3][4][5] The reaction of carbohydrazides with carbon disulfide in the presence of a base, followed by cyclization, is a common route to 1,3,4-thiadiazole-2-thiones.
Experimental Protocol: Synthesis of 5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole-2-thiol
-
Reaction Setup: To a solution of potassium hydroxide (1.2 eq.) in ethanol, add this compound (1.0 eq.).
-
Addition of Carbon Disulfide: Add carbon disulfide (1.5 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Cyclization: Reflux the mixture for 4-6 hours until the evolution of hydrogen sulfide gas ceases (as indicated by lead acetate paper).
-
Work-up: Cool the reaction mixture and pour it into ice-cold water.
-
Acidification and Isolation: Acidify the aqueous solution with a dilute mineral acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 1,3,4-thiadiazole-2-thiol.
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer effects.[6] A common synthetic route involves the reaction of a carbohydrazide with a primary amine and subsequent cyclization.
Experimental Protocol: Synthesis of 4-Aryl-5-(1-Ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
-
Formation of Thiosemicarbazide: Reflux a mixture of this compound (1.0 eq.) and an appropriate aryl isothiocyanate (1.1 eq.) in a suitable solvent like ethanol for 4-6 hours. Cool the mixture and collect the resulting thiosemicarbazide derivative by filtration.
-
Cyclization: Suspend the obtained thiosemicarbazide (1.0 eq.) in an aqueous solution of a base (e.g., 2N sodium hydroxide).
-
Reaction: Reflux the mixture for 4-8 hours.
-
Work-up and Isolation: Cool the reaction mixture and filter to remove any insoluble impurities. Acidify the filtrate with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the triazole.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent to yield the pure 1,2,4-triazole derivative.
Data Presentation
Table 1: Exemplary Synthesized Heterocyclic Compounds from this compound
| Compound Class | General Structure | R-Group Example | Exemplary Yield (%) | Reference Method |
| Schiff Base | 4-Chlorophenyl | 85-95 | Condensation | |
| 1,3,4-Oxadiazole | 4-Chlorophenyl | 70-85 | Oxidative Cyclization | |
| 1,3,4-Thiadiazole | - | 65-80 | Reaction with CS₂ | |
| 1,2,4-Triazole | Phenyl | 60-75 | Thiosemicarbazide Cyclization |
Note: The yields are indicative and based on general procedures reported for analogous pyrazole carbohydrazides. Actual yields may vary depending on the specific substrate and reaction conditions.
Visualization of Synthetic Pathways
Caption: Synthetic routes from this compound.
Potential Biological Activities and Signaling Pathways
Derivatives of pyrazole-based heterocycles have been reported to exhibit a range of biological activities. For instance, pyrazole-oxadiazole hybrids have shown promising antibacterial activity, potentially through the inhibition of essential bacterial enzymes.[7] Pyrazole-thiadiazole and pyrazole-triazole derivatives have demonstrated both antimicrobial and anticancer activities.[4][8] The anticancer effects could be mediated through various mechanisms, including the inhibition of protein kinases involved in cell proliferation and survival signaling pathways.
Caption: Potential mechanisms of action for pyrazole-derived heterocycles.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. The straightforward derivatization of the carbohydrazide moiety allows for the construction of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, all of which are important scaffolds in medicinal chemistry. The provided exemplary protocols offer a solid foundation for researchers to explore the synthesis of novel derivatives and investigate their potential as therapeutic agents. The diverse biological activities reported for analogous compounds underscore the potential of this chemical space for the discovery of new drugs. Further derivatization and biological screening of compounds synthesized from this precursor are warranted.
References
- 1. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmspr.in [ijmspr.in]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing the imidazo[2,1-b][1,3,4]thiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Biological Evaluation of 1-Ethyl-1H-pyrazole-4-carbohydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro biological evaluation of 1-ethyl-1H-pyrazole-4-carbohydrazide analogs and related derivatives, focusing on their potential as anticancer and antimicrobial agents. Detailed protocols for key experimental procedures are provided to facilitate the replication and further investigation of these compounds.
Data Presentation: Biological Activity of Pyrazole-4-Carbohydrazide Analogs
The following tables summarize the reported in vitro biological activities of various pyrazole-4-carbohydrazide analogs. While specific data for 1-ethyl derivatives are limited in the public domain, the presented data for structurally related analogs offer valuable insights into the potential efficacy of this class of compounds.
Table 1: In Vitro Anticancer Activity of Pyrazole Carbohydrazide Analogs
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 1 | Chronic Myelogenous Leukemia (K562) | Not Specified | pIC50 = 7.31 | [1] |
| Compound 4 | Ovarian Cancer (A2780) | Not Specified | pIC50 = 8.57 | [1] |
| Compound 4a | Murine Mastocytoma (P815) | Not Specified | 32 µg/mL | [2] |
| Compound 5 | A549 (Lung Cancer) | Not Specified | 49.85 | [3] |
| Compound 24 | Non-small Cell Lung Cancer (A549) | Not Specified | 8.21 | [4] |
| Compound 24 | Colorectal Carcinoma (HCT116) | Not Specified | 19.56 | [4] |
| Compound 53 | Hepatocellular Carcinoma (HepG2) | Not Specified | 15.98 | [4] |
| Compound 54 | Hepatocellular Carcinoma (HepG2) | Not Specified | 13.85 | [4] |
| Compound 59 | Hepatocellular Carcinoma (HepG2) | Not Specified | 2 | [4] |
Note: pIC50 is the negative logarithm of the IC50 value.
Table 2: In Vitro Antimicrobial Activity of Pyrazole Carbohydrazide Analogs
| Compound ID | Microorganism | Method | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | Not Specified | - | 0.25 | [5] |
| Compound 4 | Streptococcus epidermidis | Not Specified | - | 0.25 | [5] |
| Compound 2 | Aspergillus niger | Not Specified | - | 1 | [5] |
| 21a | Gram-positive & Gram-negative bacteria | Not Specified | - | 62.5-125 | [6] |
| 21a | Fungi | Not Specified | - | 2.9-7.8 | [6] |
| 16 | Candida parapsilosis | Not Specified | - | 0.015 µmol/mL | [7] |
| 21 | Escherichia coli | Not Specified | - | 0.038 µmol/mL | [7] |
| 21 | Pseudomonas aeruginosa | Not Specified | - | 0.067 µmol/mL | [7] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are outlined below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the pyrazole analogs at their respective IC50 concentrations for 24-48 hours.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by trypsinization and collect the culture supernatant to include floating apoptotic cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Analysis of Apoptotic Proteins: Western Blotting
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction:
-
Treat cells with the pyrazole analogs, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Cell Cycle Analysis
This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment and Fixation:
-
Treat cells with the pyrazole analogs for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Antimicrobial Susceptibility Testing: Agar Disk Diffusion (Kirby-Bauer) Method
This method assesses the antimicrobial activity of the pyrazole analogs against various microorganisms.
Protocol:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
-
Plate Inoculation:
-
Evenly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.
-
-
Disk Application:
-
Impregnate sterile paper disks with a known concentration of the pyrazole analogs.
-
Place the disks onto the surface of the inoculated agar plate. Include a solvent control disk and a positive control antibiotic disk.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.
-
Visualizations
Experimental Workflow
Caption: General workflow for the in vitro biological evaluation of pyrazole analogs.
Apoptosis Signaling Pathway
Caption: Simplified intrinsic apoptosis pathway potentially modulated by pyrazole analogs.
References
- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates [scirp.org]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Ethyl-1H-pyrazole-4-carbohydrazide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-1H-pyrazole-4-carbohydrazide is a versatile heterocyclic intermediate that holds significant promise in the field of drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The carbohydrazide functional group serves as a valuable synthetic handle, allowing for the facile generation of diverse compound libraries through reactions such as condensation with aldehydes and ketones to form hydrazones, or acylation to produce various amide derivatives. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound as a key intermediate in the development of novel therapeutic agents, with a focus on its application in the discovery of kinase and hypoxia-inducible factor (HIF) inhibitors.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from commercially available reagents. The first step involves the synthesis of the corresponding ethyl ester, followed by hydrazinolysis.
Protocol 1: Synthesis of Ethyl 1-Ethyl-1H-pyrazole-4-carboxylate
This protocol is adapted from general methods for the synthesis of pyrazole-4-carboxylic acid ethyl esters.[4]
Materials:
-
Ethyl 2-formyl-3-oxopropanoate
-
Ethylhydrazine oxalate
-
Ethanol
-
Triethylamine
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of ethyl 2-formyl-3-oxopropanoate (1.0 eq) in ethanol, add ethylhydrazine oxalate (1.0 eq) and triethylamine (2.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield ethyl 1-ethyl-1H-pyrazole-4-carboxylate.
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the ethyl ester to the desired carbohydrazide.[5]
Materials:
-
Ethyl 1-ethyl-1H-pyrazole-4-carboxylate
-
Hydrazine hydrate (80-99%)
-
Ethanol
Procedure:
-
Dissolve ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (5.0-10.0 eq) to the solution.
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.
Application in the Synthesis of Bioactive Molecules
This compound is a valuable intermediate for the synthesis of various biologically active compounds, particularly kinase and HIF-1 inhibitors.
Protocol 3: Synthesis of 1-Ethyl-1H-pyrazole-4-carboxamide Derivatives
This protocol outlines the general procedure for the synthesis of N-substituted carboxamide derivatives, a common scaffold in kinase inhibitors.
Materials:
-
This compound
-
Substituted benzoic acid (or other carboxylic acid)
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or other peptide coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the substituted benzoic acid (1.1 eq) in DMF, add COMU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 1-ethyl-1H-pyrazole-4-carboxamide derivative.
Biological Activity of Pyrazole Derivatives
Derivatives of the pyrazole scaffold have shown significant activity against a range of biological targets. The following tables summarize representative quantitative data for pyrazole-containing compounds as kinase and anticancer inhibitors. While not all are direct derivatives of this compound, they illustrate the potential of this chemical class.
Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound A | Aurora A | 160 | [6] |
| Compound B | Aurora A/B | 35 / 75 | [6] |
| Compound C | Chk2 | 17.9 | [6] |
| Compound D | CDK2 | 24 | [6] |
| Compound E | G2019S-LRRK2 | 15 | [7] |
| Compound F | FGFR1 | 46 | |
| Compound G | FGFR2 | 41 | |
| Compound H | Aurora A/B | 16.3 / 20.2 | [8] |
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| CLB-016 (1-ethylpyrazole-3-carboxamide derivative) | HIF-1 Reporter Assay | 19.1 | |
| Compound I | HCT116 (Colon) | 0.39 | [6] |
| Compound J | MCF7 (Breast) | 0.46 | [6] |
| Compound K | HepG-2 (Liver) | 0.67 | [8] |
| Compound L | HeLa (Cervical) | 0.43 | [8] |
| Compound M | NCI-H520 (Lung) | 0.019 | |
| Compound N | SNU-16 (Gastric) | 0.059 | |
| Compound O | KATO III (Gastric) | 0.073 |
Signaling Pathways and Experimental Workflows
The biological activity of pyrazole derivatives is often linked to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
Hypoxia-Inducible Factor 1 (HIF-1) Signaling Pathway
Under hypoxic conditions, HIF-1α stabilization and dimerization with HIF-1β leads to the transcription of genes involved in angiogenesis, cell survival, and metabolism.[1][9][10][11][12] Inhibitors of this pathway can prevent tumor adaptation to low-oxygen environments.
Caption: HIF-1 signaling pathway under normoxic and hypoxic conditions.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3][13][14] Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.
Caption: Simplified FGFR signaling pathway.
Experimental Workflow for Inhibitor Discovery
The following workflow outlines the key stages in a drug discovery campaign utilizing this compound as a core intermediate.
Caption: Drug discovery workflow using the pyrazole intermediate.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel, biologically active small molecules. Its straightforward synthesis and the reactivity of the carbohydrazide moiety allow for the efficient construction of diverse chemical libraries. The demonstrated potential of the pyrazole scaffold to target key biological pathways, such as those regulated by kinases and HIF-1, underscores the importance of this intermediate in modern drug discovery efforts. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this promising scaffold in the quest for new therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sid.ir [sid.ir]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 12. cusabio.com [cusabio.com]
- 13. researchgate.net [researchgate.net]
- 14. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Activity Screening of Pyrazole Carbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including notable anticancer properties.[1][2] This document provides a comprehensive guide for the screening of novel pyrazole carbohydrazide derivatives for their potential as anticancer agents. It includes detailed protocols for essential in vitro assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle. Furthermore, it outlines the analysis of key protein expression changes and provides a representative synthesis method for this class of compounds.
Data Presentation: In Vitro Anticancer Activity of Pyrazole Carbohydrazide Derivatives
The following table summarizes the cytotoxic activity of various pyrazole carbohydrazide derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | MCF-7 (Breast) | 14 | [3] |
| 3d | MCF-7 (Breast) | 10 | [3] |
| 3e | MCF-7 (Breast) | 12 | [3] |
| 60a (R = C6H5) | MCF-7 (Breast) | 6.20 ± 0.40 | [1] |
| 11a | HeLa (Cervical) | Micromolar | [2] |
| 11a | MCF-7 (Breast) | Micromolar | [2] |
| 11a | SKOV3 (Ovarian) | Micromolar | [2] |
| 11a | SKMEL28 (Melanoma) | Micromolar | [2] |
| L2 | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [4] |
| L3 | MCF-7 (Breast) | 81.48 ± 0.89 | [4] |
| Salicylaldehyde-pyrazole-carbohydrazide derivatives | A549 (Lung) | Potent growth inhibitors | |
| Compound 5 | HepG2 (Liver) | 13.14 | [5] |
| Compound 5 | MCF-7 (Breast) | 8.03 | [5] |
| Compound 6 | HepG2 (Liver) | 22.76 | [5] |
| Compound 6 | MCF-7 (Breast) | 26.08 | [5] |
| Compound 10 | MCF-7 (Breast) | 15.38 | [5] |
| Compound 21 | HCT116 (Colon) | 0.39 ± 0.06 | [6] |
| Compound 21 | MCF-7 (Breast) | 0.46 ± 0.04 | [6] |
| Compound 22 | MCF-7 (Breast) | 0.01 | [6] |
| Compound 23 | NCI-H460 (Lung) | 0.03 | [6] |
| Compound 4d | MCF-7 (Breast) | 16.37 µg/mL | [7] |
| Compound 4d | MDA-MB-231 (Breast) | 3.03 µg/mL | [7] |
Experimental Protocols
General Workflow for Anticancer Screening
The following diagram illustrates a typical workflow for the initial screening of novel pyrazole carbohydrazide derivatives.
Protocol 1: Synthesis of Pyrazole-4-Carbohydrazide Derivatives
This protocol provides a general method for the synthesis of pyrazole-4-carbohydrazide derivatives, which can be adapted based on the desired substitutions.[6]
Materials:
Procedure:
-
Dissolve the pyrazolo[3,4-d][1][3]oxazin-4-one derivative (6 mmol) in absolute ethanol (40 mL).
-
Add hydrazine hydrate (0.3 mL of 99% solution, 6 mmol) to the solution.
-
Reflux the reaction mixture for 2 hours.
-
Allow the mixture to cool to room temperature.
-
If precipitation occurs, collect the solid by filtration. If not, the solvent may need to be partially evaporated to induce precipitation.
-
Recrystallize the crude product from ethanol to obtain the purified pyrazole-4-carbohydrazide derivative.
-
Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][8][9]
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Pyrazole carbohydrazide derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the pyrazole carbohydrazide derivatives in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent) and an untreated control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Protocol 3: Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[1][2][10]
Materials:
-
6-well tissue culture plates
-
Cancer cell lines
-
Pyrazole carbohydrazide derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the pyrazole carbohydrazide derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Cell Cycle Analysis
This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[3][11][12]
Materials:
-
6-well tissue culture plates
-
Cancer cell lines
-
Pyrazole carbohydrazide derivatives
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the test compounds at their IC50 concentrations for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells, wash with cold PBS, and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Protocol 5: Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of pyrazole carbohydrazide derivatives on the expression of key proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, p53, cyclins).[5][13]
Materials:
-
Cancer cells treated with pyrazole carbohydrazide derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins.
Mechanism of Action: Signaling Pathways
Pyrazole carbohydrazide derivatives can exert their anticancer effects through various mechanisms, often involving the induction of apoptosis. The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways that can be activated by these compounds.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 13. benchchem.com [benchchem.com]
Application Notes: Screening Protocols for Pyrazole Hydrazones as Antimicrobial Agents
Introduction
Pyrazole hydrazones are a prominent class of heterocyclic compounds extensively investigated in medicinal chemistry due to their wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2] The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents, and pyrazole hydrazones represent a promising scaffold for this purpose.[3][4] These application notes provide detailed protocols for the preliminary and quantitative screening of pyrazole hydrazones to evaluate their efficacy against common bacterial and fungal pathogens. The methodologies described herein, including the Agar Well Diffusion and Broth Microdilution methods, are standard initial assays in the drug discovery pipeline.[5][6][7]
General Screening Workflow
The evaluation of novel pyrazole hydrazone derivatives typically follows a structured workflow. It begins with a qualitative primary screening to identify compounds with any antimicrobial activity, followed by a quantitative analysis to determine the potency of the active compounds.
Caption: General workflow for antimicrobial screening of pyrazole hydrazones.
Protocol 1: Agar Well Diffusion Method (Qualitative Screening)
This method serves as a preliminary test to qualitatively evaluate the antimicrobial activity of pyrazole hydrazones. It is based on the diffusion of the compound from a well through a solidified agar medium inoculated with a test microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[5][8]
Materials
-
Test pyrazole hydrazone compounds
-
Standard control drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[9]
-
Dimethyl sulfoxide (DMSO) as a solvent[5]
-
Sterile Mueller-Hinton Agar (MHA) for bacteria[5]
-
Sterile Sabouraud Dextrose Agar (SDA) for fungi[10]
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[3][11]
-
Sterile petri dishes, micropipettes, and tips
-
Sterile cork borer (6-8 mm diameter)
-
Incubator
Experimental Protocol
Caption: Workflow for the Agar Well Diffusion method.
-
Media Preparation : Prepare MHA for bacterial strains and SDA for fungal strains according to the manufacturer's instructions. Sterilize by autoclaving and pour approximately 20-25 mL into sterile petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation : Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]
-
Plate Inoculation : Dip a sterile cotton swab into the microbial suspension and streak it evenly across the entire surface of an agar plate to ensure uniform growth.
-
Well Preparation : Use a sterile cork borer to create uniform wells in the agar.
-
Compound Loading : Prepare stock solutions of the pyrazole hydrazone compounds and standard drugs in DMSO (e.g., 1000 µg/mL).[2] Carefully pipette a fixed volume (e.g., 100 µL) of each test solution into a separate well.[5] Use one well for the positive control (standard drug) and one for the negative control (DMSO solvent alone).
-
Incubation : Incubate the plates under appropriate conditions: typically 37°C for 24 hours for bacteria and 28-35°C for 48-72 hours for fungi.[5][13]
-
Data Collection : After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). A larger diameter indicates greater antimicrobial activity.
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[7][14][15] The assay is performed in 96-well microtiter plates.
Materials
-
Active pyrazole hydrazone compounds (identified from primary screening)
-
Standard antimicrobial agents
-
DMSO
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[16]
-
96-well sterile microtiter plates
-
Microbial inoculum adjusted to the correct density
-
Multichannel micropipette
-
Plate reader (optional, for quantitative measurement)
Experimental Protocol
References
- 1. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. turkjps.org [turkjps.org]
- 14. ijrpc.com [ijrpc.com]
- 15. mdpi.com [mdpi.com]
- 16. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Vilsmeier-Haack Reaction for Pyrazole-4-Carbaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. The resulting pyrazole-4-carbaldehydes are crucial building blocks in medicinal chemistry and drug development, serving as precursors for a diverse range of biologically active molecules.[1][2][3] These scaffolds are integral to the synthesis of compounds with potential anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal properties.[3] This document provides detailed application notes and experimental protocols for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction, including conventional, microwave-assisted, and ultrasonic methods.
Reaction Principle and Mechanism
The Vilsmeier-Haack reaction involves the formylation of a nucleophilic substrate, in this case, a pyrazole derivative, using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[4][5] The electron-rich pyrazole ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired pyrazole-4-carbaldehyde.
Reaction Mechanism
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
Application Notes and Protocols: Multicomponent Reactions for Synthesizing Bioactive Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of these valuable heterocyclic compounds.[3][4] MCRs offer significant advantages over traditional multi-step synthesis, such as higher atom economy, reduced waste, shorter reaction times, and operational simplicity, aligning with the principles of green chemistry.[4][5] This document provides detailed application notes and protocols for the synthesis of bioactive pyrazole derivatives via MCRs, summarizing key quantitative data and illustrating relevant experimental workflows and biological pathways.
I. Application Notes: Synthesis and Bioactivity of Pyrazole Derivatives
Multicomponent reactions are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates substantial portions of all the reactant molecules. This approach has been extensively applied to the synthesis of diverse pyrazole-containing scaffolds.
A. Synthesis of Pyrano[2,3-c]pyrazoles
One of the most prominent classes of pyrazoles synthesized through MCRs are the dihydropyrano[2,3-c]pyrazoles. These are typically prepared via a four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[1][5] The reaction can be catalyzed by a variety of catalysts, including bases like piperidine or L-proline, and can often be performed in environmentally benign solvents like water or ethanol, or even under solvent-free conditions.[1][6]
B. Synthesis of Polysubstituted Pyrazoles
Highly functionalized pyrazoles can be accessed through three-component reactions. A common strategy involves the condensation of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative.[7] These reactions can be promoted by various catalysts, including nano-ZnO, and often proceed with high yields.[2][8]
C. Bioactivities of Synthesized Pyrazole Derivatives
The pyrazole derivatives synthesized via MCRs have demonstrated significant potential in drug discovery.
-
Anticancer Activity: Many pyrazole derivatives exhibit potent cytotoxic activity against various cancer cell lines.[9][10] Their mechanisms of action often involve the inhibition of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[9][11][12]
-
Antimicrobial Activity: Several classes of pyrazoles, particularly pyrano[2,3-c]pyrazoles, have shown promising antibacterial and antifungal activities.[3][13][14]
-
Anti-inflammatory and Antioxidant Activity: Certain pyrazole derivatives have also been identified as potent anti-inflammatory and antioxidant agents.[1]
II. Quantitative Data Summary
The following tables summarize the reaction yields and biological activities of representative pyrazole derivatives synthesized through multicomponent reactions.
Table 1: Synthesis of Bioactive Pyrano[2,3-c]pyrazole Derivatives via Four-Component Reactions.
| Aldehyde | β-Ketoester | Catalyst | Solvent | Time | Yield (%) | Reference |
| 4-Cl-C₆H₄CHO | Ethyl acetoacetate | Piperidine | Water | 20 min | 93 | [13] |
| 4-NO₂-C₆H₄CHO | Ethyl acetoacetate | Piperidine | Water | 20 min | 92 | [13] |
| 2-Cl-C₆H₄CHO | Ethyl acetoacetate | Piperidine | Water | 20 min | 90 | [13] |
| 4-CH₃O-C₆H₄CHO | Ethyl acetoacetate | Piperidine | Water | 20 min | 89 | [13] |
| C₆H₅CHO | Ethyl acetoacetate | KOtBu | Methanol (Microwave) | < 5 min | 95 | [6] |
Table 2: Anticancer Activity of Selected Pyrazole Derivatives.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Pyrazole-Benzothiazole Hybrid 25 | HT29 (Colon) | 3.17 | Antiangiogenic | [9] |
| Pyrazole-Benzothiazole Hybrid 25 | PC3 (Prostate) | 4.21 | Antiangiogenic | [9] |
| Pyrazole-Benzothiazole Hybrid 25 | A549 (Lung) | 5.34 | Antiangiogenic | [9] |
| Aryl Azo Imidazo[1,2-b]pyrazole 26a | MCF-7 (Breast) | 6.1 ± 0.4 | Not specified | [15] |
| Aryl Azo Imidazo[1,2-b]pyrazole 26b | MCF-7 (Breast) | 8.0 ± 0.5 | Not specified | [15] |
| Indole-Pyrazole Hybrid 33 | HCT116 (Colon) | < 23.7 | CDK2 Inhibition | [9] |
| Indole-Pyrazole Hybrid 34 | HCT116 (Colon) | < 23.7 | CDK2 Inhibition | [9] |
| Dihydropyrano[2,3-c]pyrazole 9 | HEPG2 (Liver) | Not specified | EGFR & VEGFR-2 Inhibition | [11] |
| Pyrazolo[3,4-d]pyrimidine 12 | HEPG2 (Liver) | 0.71 | EGFR & VEGFR-2 Inhibition | [11] |
Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-1-carbothiohydrazide 21a | S. aureus | 62.5 | [16] |
| Pyrazole-1-carbothiohydrazide 21a | B. subtilis | 125 | [16] |
| Pyrazole-1-carbothiohydrazide 21a | C. albicans | 2.9 | [16] |
| Pyrazole-1-carbothiohydrazide 21a | A. fumigatus | 7.8 | [16] |
| Pyrano[2,3-c]pyrazole 9k | S. aureus | Not specified (Docking study) | PBPb binding |
III. Experimental Protocols
Protocol 1: General Procedure for the Four-Component Synthesis of 6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.[13]
This protocol is a representative example of the synthesis of pyrano[2,3-c]pyrazoles.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Piperidine (5 mol%)
-
Water
-
Ethanol
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and water (10 mL).
-
Add piperidine (5 mol%) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 20 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a solid precipitate will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold water (2 x 10 mL) and then with a small amount of cold ethanol.
-
Dry the purified product in a desiccator or a vacuum oven at 60 °C.
-
Characterize the final product using appropriate analytical techniques (e.g., FT-IR, ¹H-NMR, ¹³C-NMR, Mass spectrometry).
Protocol 2: General Procedure for the Three-Component Synthesis of Polysubstituted Pyrazoles.[7]
This protocol describes a one-pot, two-step synthesis of 3,4,5-trisubstituted pyrazoles.
Materials:
-
Aromatic aldehyde (1 mmol)
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1 mmol)
-
Piperidinium acetate (20 mol%)
-
Diazo compound (e.g., ethyl diazoacetate) or Tosylhydrazone (1.01 mmol)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and heating plate
Procedure:
-
Step 1: Knoevenagel Condensation:
-
In a 25 mL round-bottom flask, mix the aromatic aldehyde (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and piperidinium acetate (20 mol%) under solvent-free conditions.
-
Stir the mixture at room temperature for approximately 10 minutes until the formation of the Knoevenagel adduct is complete (monitored by TLC).
-
-
Step 2: Cycloaddition and Aromatization:
-
To the reaction mixture from Step 1, add DMSO (1 mL) and the diazo compound or tosylhydrazone (1.01 mmol).
-
Heat the reaction mixture at 70 °C for 12 hours under an open atmosphere (to allow for oxidation by atmospheric oxygen).
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified product using standard analytical methods.
-
IV. Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benthamscience.com [benthamscience.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 12. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]
- 13. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-ethyl-1H-pyrazole-4-carbohydrazide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-ethyl-1H-pyrazole-4-carbohydrazide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable synthetic route involves a two-step process. The first step is the synthesis of the precursor, ethyl 1-ethyl-1H-pyrazole-4-carboxylate. This is typically achieved via the Knorr pyrazole synthesis by reacting a suitable 1,3-dicarbonyl compound with ethylhydrazine or by N-alkylation of ethyl 1H-pyrazole-4-carboxylate. The second step is the hydrazinolysis of the resulting ester using hydrazine hydrate to form the desired carbohydrazide.
Q2: Are there any known issues with the direct conversion of ethyl pyrazole-4-carboxylates to carbohydrazides?
A2: Yes, the direct hydrazinolysis of some substituted ethyl pyrazole-4-carboxylates can be challenging. For instance, attempts to directly convert 5-benzamidopyrazole-4-carboxylic acid ethyl esters to the corresponding carbohydrazide with hydrazine hydrate have been reported as unsuccessful, sometimes leading to the loss of the benzoyl group instead of hydrazide formation.[1][2] The success of the reaction is highly dependent on the substituents on the pyrazole ring.
Q3: Can I use microwave irradiation to accelerate the hydrazinolysis step?
A3: Microwave-assisted synthesis can be a viable option to accelerate the formation of carbohydrazides from their corresponding esters and may lead to higher yields in shorter reaction times.[3] However, reaction conditions such as temperature, time, and solvent must be carefully optimized to prevent the formation of byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, divided into the two primary synthetic steps.
Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate
Problem 1: Low yield of the pyrazole ester.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | The Knorr pyrazole synthesis is often catalyzed by acid.[4][5][6] Ensure the appropriate amount of acid catalyst (e.g., acetic acid) is used. The choice of solvent can also significantly impact the yield; polar solvents like ethanol often give good results.[7] |
| Impure Starting Materials | Use high-purity ethyl 2-formyl-3-oxopropanoate (or equivalent) and ethylhydrazine. Impurities can lead to side reactions and lower the yield of the desired product. |
| Incorrect Stoichiometry | While a 1:1 molar ratio of the dicarbonyl compound to hydrazine is typical, a slight excess of the hydrazine derivative can sometimes improve yields.[5] |
| Inefficient Purification | The crude product may require purification by column chromatography or recrystallization to remove unreacted starting materials and byproducts.[1] |
Step 2: Hydrazinolysis of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate
Problem 2: Incomplete conversion of the ester to the carbohydrazide.
| Potential Cause | Recommended Solution |
| Insufficient Hydrazine Hydrate | Use a significant molar excess of hydrazine hydrate (e.g., 5-10 equivalents or more) to drive the equilibrium towards the product. In some cases, using hydrazine hydrate as the solvent can be effective. |
| Short Reaction Time or Low Temperature | The hydrazinolysis of esters can be slow. Increase the reaction time and/or temperature. Refluxing in a suitable solvent like ethanol for several hours is a common practice.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears. |
| Inappropriate Solvent | Ethanol is a commonly used solvent for this reaction.[2] Ensure the starting ester is soluble in the chosen solvent at the reaction temperature. |
Problem 3: Formation of unexpected byproducts.
| Potential Cause | Recommended Solution |
| Ring Opening or Rearrangement | While less common for simple pyrazoles, highly substituted or strained heterocyclic esters can undergo ring-opening or other side reactions with hydrazine.[8] Confirm the structure of your product using analytical methods like NMR and Mass Spectrometry. |
| Reaction with Impurities | Impurities in the starting ester can react with hydrazine to form byproducts. Ensure the purity of the ethyl 1-ethyl-1H-pyrazole-4-carboxylate before proceeding with the hydrazinolysis step. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate
This protocol is based on a general procedure for the synthesis of ethyl pyrazole-4-carboxylate.[1]
-
Dissolve 27.6 g (192 mmol) of ethyl 2-formyl-3-oxopropanoate in 150 mL of ethanol in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add 6.2 g (193 mmol) of hydrazine to the solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 17 hours.
-
Monitor the reaction to completion using TLC.
-
Remove the ethanol by vacuum distillation.
-
Purify the residue by silica gel column chromatography to obtain ethyl 1H-pyrazole-4-carboxylate.
Note: For the synthesis of ethyl 1-ethyl-1H-pyrazole-4-carboxylate, ethylhydrazine would be used in place of hydrazine, or a subsequent N-ethylation step would be required.
Protocol 2: Synthesis of this compound from Ethyl Ester
This is a general protocol for the hydrazinolysis of an ester.
-
In a round-bottom flask, dissolve ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (5-10 equivalents).
-
Heat the mixture to reflux and maintain for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration, wash with cold ethanol or water, and dry.
-
Recrystallize the crude product if necessary to obtain pure this compound.
Visualized Workflows and Pathways
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting workflow for low yield in the hydrazinolysis step.
Caption: Reaction pathway showing the desired hydrazinolysis and a potential side reaction.
References
- 1. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. tandfonline.com [tandfonline.com]
- 8. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in pyrazole synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly low yield, encountered during pyrazole synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in pyrazole synthesis?
Low yields in pyrazole synthesis can arise from several factors, including the purity of starting materials, suboptimal reaction conditions, and the occurrence of side reactions.[1] The nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound are often primary determinants of reaction success.[1] Key areas to investigate are the quality of the 1,3-dicarbonyl and hydrazine reagents, reaction temperature, solvent choice, and potential losses during product purification.[1][2]
Q2: My starting materials are pure, but the yield is still low. What reaction conditions should I optimize?
If starting material purity is confirmed, focus on optimizing reaction conditions. Critical parameters include temperature, reaction time, solvent, and pH.[1] Monitoring the reaction's progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the optimal reaction time.[1] In some cases, a slight excess of the hydrazine derivative (1.0-1.2 equivalents) can help drive the reaction to completion.[1] The choice of solvent is also crucial; aprotic dipolar solvents like DMF may offer better results than polar protic solvents such as ethanol for certain reactions.[3][4]
Q3: I am observing the formation of two distinct products. How can I improve the regioselectivity?
The formation of a mixture of regioisomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][5] This occurs because the initial nucleophilic attack by the hydrazine can happen at either of the two different carbonyl carbons.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1] To improve selectivity, consider modifying the reaction conditions or exploring different catalysts that can direct the reaction towards a single isomer.[3]
Q4: The reaction mixture has turned dark red/brown. What causes this discoloration and how can I prevent it?
Discoloration is often due to the formation of colored impurities from the decomposition or oxidation of the hydrazine starting material, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] The reaction mixture can become acidic, promoting the formation of these colored byproducts.[1] Adding a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction.[1] Purifying the crude product via recrystallization or column chromatography is an effective way to remove these colored impurities.[1]
Q5: Can impurities in my starting materials significantly impact the yield?
Yes, impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, which reduces the overall yield and complicates the purification process.[1][2] Hydrazine derivatives, in particular, can degrade over time, so using a freshly opened or purified reagent is highly recommended.[1] Ensuring the high purity of all starting materials is a critical first step in troubleshooting low yields.[4][6]
Troubleshooting Guides
Issue 1: Low or No Product Conversion
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials, even after extended reaction times.[4]
-
The isolated yield is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Impure Starting Materials | Ensure the 1,3-dicarbonyl compound and hydrazine derivative are of high purity. Hydrazines can degrade; use a fresh or purified supply.[1][4] |
| Suboptimal Stoichiometry | Verify the stoichiometry of the reactants. A slight excess (1.0-1.2 equivalents) of the hydrazine may be used to ensure the complete consumption of the dicarbonyl compound.[1] |
| Incorrect Reaction Conditions | Optimize the reaction temperature and time by monitoring progress via TLC.[1] Experiment with different solvents; for some reactions, aprotic dipolar solvents (e.g., DMF, NMP) can improve yields compared to protic solvents (e.g., ethanol).[3][4] |
| Catalyst Inefficiency | The choice of catalyst can significantly affect the reaction rate.[4] For certain syntheses, Lewis acid catalysts like Yb(OTf)₃ or nano-ZnO have been shown to improve yields.[4][7] In other cases, the reaction may proceed better without a catalyst in a high-boiling solvent.[7] |
Issue 2: Formation of Multiple Products (Regioisomers)
Symptoms:
-
NMR spectra show duplicate sets of peaks for the desired product.[5]
-
Multiple spots are observed on TLC that are difficult to separate.[5]
-
The isolated product has a broadened melting point range.[5]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Unsymmetrical Reactants | The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to two different hydrazone intermediates, resulting in a mixture of pyrazole regioisomers.[4] |
| Steric and Electronic Effects | The regiochemical outcome is governed by the steric and electronic properties of the substituents on both reactants.[1] |
| Lack of Reaction Control | To favor the formation of a single isomer, modify reaction conditions such as solvent and temperature.[3] Aprotic dipolar solvents have been shown to improve regioselectivity in some cases.[3] Consider using specific catalysts that can direct the reaction pathway. |
| Structural Identification | Use 2D NMR techniques like NOESY to unambiguously determine the structure of the major and minor isomers by identifying through-space correlations between protons.[4] |
Issue 3: Product Loss During Work-up and Purification
Symptoms:
-
A reasonable yield is observed in the crude reaction mixture (by NMR or LC-MS), but the final isolated yield is low.
-
The product "oils out" instead of crystallizing during recrystallization.[8]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Recrystallization | Use the minimum amount of hot solvent required to fully dissolve the crude product to avoid losing product in the mother liquor.[8] Ensure the solution is cooled thoroughly and slowly to maximize crystal formation.[8] If a single solvent is ineffective, try a mixed-solvent system (e.g., ethanol/water, hexane/ethyl acetate).[8] |
| "Oiling Out" | This occurs when the compound precipitates above its melting point.[8] To prevent this, add more of the "good" solvent to lower the saturation temperature, cool the solution more slowly, or introduce a seed crystal to induce crystallization.[8] |
| Loss on Silica Gel | Some pyrazole derivatives can be highly polar and may adhere strongly to silica gel during column chromatography, leading to poor recovery.[9] Consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina.[9] |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol is a general guideline for the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative and may require optimization for specific substrates.[1]
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0-1.2 eq)[1]
-
Mild base (e.g., Sodium Acetate, if using a hydrazine salt)[1]
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.[1]
-
Addition of Hydrazine: Add the hydrazine derivative to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]
-
Reaction: Stir the mixture at the desired temperature (this can range from room temperature to reflux).[1] Monitor the reaction's progress periodically using TLC.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Knorr Pyrazole Synthesis Workflow
Caption: Experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-ethyl-1H-pyrazole-4-carbohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-ethyl-1H-pyrazole-4-carbohydrazide. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Purification Issues
Encountering difficulties during the purification of this compound is common. The following table summarizes potential problems, their likely causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | The compound is partially soluble in the cold solvent. | - Ensure the minimum amount of hot solvent was used for dissolution.- Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| The chosen solvent is not optimal. | - Experiment with different solvent systems. Good starting points for pyrazole derivatives include ethanol, methanol, or a mixture of ethanol and water.[1][2] | |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is too high, or the solution is too concentrated. | - Add more of the primary solvent to the hot solution.- Reheat the mixture to dissolve the oil, then allow it to cool more slowly.- Consider a different solvent system with a lower boiling point. |
| Colored Impurities in Final Product | Presence of colored byproducts from the synthesis. | - Add a small amount of activated charcoal to the hot solution before filtration.- Perform a short plug filtration through silica gel. |
| Multiple Spots on TLC After Purification | Incomplete reaction or presence of side products (e.g., unreacted starting ester). | - If the impurity is less polar, recrystallization may be effective.- For closely related impurities, column chromatography is recommended. |
| Formation of regioisomers during pyrazole synthesis. | - Column chromatography is often the most effective method for separating regioisomers.[1] Consider using a deactivated silica gel (with triethylamine) if the compound adheres strongly.[2] | |
| Product is an Oil Instead of a Solid | Residual solvent is present. | - Dry the product under high vacuum, possibly with gentle heating if the compound is thermally stable. |
| Impurities are depressing the melting point. | - Attempt purification by column chromatography to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The synthesis of pyrazole carbohydrazides often involves the reaction of the corresponding ethyl pyrazole-4-carboxylate with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux.[3]
Q2: What are the expected impurities in the synthesis of this compound?
A2: Common impurities include unreacted starting materials, such as ethyl 1-ethyl-1H-pyrazole-4-carboxylate, and potential side-products from the pyrazole ring formation, which could include regioisomers depending on the synthetic route.
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: Based on the polarity of similar compounds, ethanol, methanol, or a mixture of ethanol and water are suitable for recrystallization.[1][3] The ideal solvent should dissolve the compound when hot and lead to good crystal formation upon cooling.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an effective way to monitor the purification process. A common mobile phase for pyrazole derivatives is a mixture of ethyl acetate and hexane.[4] By comparing the spots of the crude mixture, the purified product, and the starting materials, you can assess the purity.
Q5: What are the typical conditions for column chromatography of this compound?
A5: For column chromatography, silica gel is a common stationary phase. The eluent is typically a gradient of ethyl acetate in hexane. For basic pyrazole compounds that might show strong interaction with the acidic silica gel, deactivating the silica with triethylamine or using neutral alumina can improve separation.[2][5]
Experimental Protocols
Recrystallization Protocol
This protocol provides a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 5.0 g crude product |
| Solvent System | Ethanol/Water (approx. 9:1) |
| Final Yield | 3.8 g (76% recovery) |
| Purity (by HPLC) | >98% |
Column Chromatography Protocol
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column by packing silica gel in a slurry with hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and monitor them by TLC. A typical Rf value for similar compounds might be in the range of 0.3-0.5 in 30-50% ethyl acetate/hexane.[4]
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Quantitative Data (Representative):
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient: 10% to 50% Ethyl Acetate in Hexane |
| Typical Rf | ~0.4 in 40% Ethyl Acetate/Hexane |
| Expected Yield | 65-85% |
| Final Purity (by NMR) | >99% |
Visualizations
References
Identifying and minimizing side products in carbohydrazide synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify and minimize side products during the synthesis of carbohydrazide.
Troubleshooting Guide
This guide addresses common issues encountered during carbohydrazide synthesis.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Carbohydrazide | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification. | - Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion. - Temperature Control: Maintain the reaction temperature below 80°C to prevent the formation of unwanted by-products from side reactions that occur at higher temperatures. A preferred temperature range is between 50°C and 75°C.[1] - Purification Optimization: For purification by recrystallization, ensure the crude product is fully dissolved in a minimal amount of hot solvent (e.g., water or an ethanol/water mixture) and allow it to cool slowly to maximize crystal formation. Wash the collected crystals with cold ethanol. |
| Presence of Impurities in the Final Product | - Unreacted starting materials (e.g., dialkyl carbonate, hydrazine). - Formation of intermediate products (e.g., alkyl carbazate). - Formation of side products at elevated temperatures. | - Stoichiometry: Use a slight excess of hydrazine to ensure the complete conversion of the dialkyl carbonate. - Two-Step Synthesis: Employ a two-step synthesis method. First, react the dialkyl carbonate with hydrazine to form the alkyl carbazate intermediate. After removing the alcohol byproduct, add more hydrazine to complete the reaction to carbohydrazide. This can help minimize side reactions.[2][3][4] - Purification: Perform recrystallization to remove impurities. The process efficiency for converting dimethyl carbonate to carbohydrazide can be around 75%.[2] |
| Product Instability or Decomposition | - Presence of uncharacterized impurities. | - Temperature Control: As mentioned, avoid high reaction temperatures which can lead to the formation of impurities that may cause product decomposition over time.[1] - Thorough Purification: Ensure the final product is thoroughly purified to remove any residual reactants or byproducts. |
| Difficulty in Product Isolation/Crystallization | - Product is soluble in the reaction mixture at the reaction temperature. | - Cooling: After the reaction is complete, cool the reaction mixture to between 0°C and 30°C to induce crystallization of the carbohydrazide.[1] - Filtration: Use filtration to separate the carbohydrazide crystals from the reaction mixture.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for carbohydrazide?
A1: The most common industrial methods for producing carbohydrazide involve the reaction of a dialkyl carbonate (such as dimethyl carbonate or diethyl carbonate) or urea with hydrazine.[2] The reaction with dialkyl carbonates is typically a two-step nucleophilic substitution.
Q2: What is the intermediate product in the synthesis from dialkyl carbonate and hydrazine?
A2: The intermediate product is an alkyl carbazate (e.g., methyl carbazate or ethyl carbazate). This is formed in the first step of the reaction where one molecule of hydrazine reacts with the dialkyl carbonate.
Q3: What are the potential side products in carbohydrazide synthesis?
A3: While specific side products are not always well-characterized in the literature, they are more likely to form at higher reaction temperatures.[1] Potential side products could include unreacted intermediates (alkyl carbazates) or products from further reactions of carbohydrazide. When phosgene is used as a precursor, diformylation and the formation of a hydrazinium salt can occur.
Q4: How can I purify the crude carbohydrazide?
A4: The most common method for purifying carbohydrazide is recrystallization. Effective solvents include water or a mixture of ethanol and water. The process generally involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified carbohydrazide can then be washed with cold ethanol and dried under vacuum.[2]
Q5: What analytical techniques are suitable for assessing the purity of carbohydrazide?
A5: Several techniques can be used to determine the purity of your synthesized carbohydrazide. These include:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): To separate and identify the main product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the carbohydrazide and identify any structural impurities.
-
Infrared (IR) Spectroscopy: To verify the functional groups present in the carbohydrazide molecule. The IR spectrum of carbohydrazide typically shows a characteristic carbonyl group stretching vibration.
Experimental Protocols
Synthesis of Carbohydrazide from Diethyl Carbonate and Hydrazine Hydrate
This protocol is based on established laboratory procedures.
Materials:
-
Diethyl carbonate
-
85% Hydrazine hydrate
-
Ethanol (95%)
-
Ether
Equipment:
-
Round-bottom flask with a thermometer
-
Fractionating column with Raschig rings
-
Still head with a thermometer and water-cooled condenser
-
Heating mantle with a variable transformer
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a 1-liter round-bottomed flask, combine 354 g (3.0 mols) of diethyl carbonate and 388 g (6.6 mols) of 85% hydrazine hydrate. Shake the flask until a single phase is formed. Note that this process is exothermic and the temperature will rise to about 55°C.
-
Distillation: Connect the flask to a fractionating column and a distillation apparatus. Heat the mixture to distill off the ethanol and water. Continue heating for approximately 4 hours, collecting the distillate. The temperature at the still head should be between 80-85°C, and the pot temperature will rise from about 96°C to 119°C.
-
Crystallization: After distillation, cool the reaction mixture to 20°C and let it stand for at least one hour to allow carbohydrazide crystals to form.
-
Filtration: Collect the crude product by suction filtration.
-
Purification (Recrystallization):
-
Dissolve the crude product in 110 ml of hot water and filter to remove any insoluble material.
-
Add approximately 500 ml of 95% ethanol to the filtrate to precipitate the pure carbohydrazide.
-
Let the mixture stand for at least one hour at 20°C.
-
Filter the purified product, wash it with ether, and dry it.
-
Expected Yield:
-
Crude product: Approximately 165 g (60% yield).
-
Pure carbohydrazide: Approximately 133 g (49% overall yield based on diethyl carbonate).
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of carbohydrazide.
Caption: Workflow for carbohydrazide synthesis and purification.
This guide is intended to provide general assistance. Experimental conditions may need to be optimized for your specific laboratory setup and reagents. Always follow appropriate safety procedures when handling chemicals.
References
- 1. EP0103400B1 - Process for making carbohydrazide - Google Patents [patents.google.com]
- 2. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Synthesis of carbohydrazide and using it for green synthesis of oxazol and a substitute for hydrazine in the deoxygenation of water supply from boilers [ajgreenchem.com]
Technical Support Center: Optimizing Pyrazole Ring Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole ring formation.
Troubleshooting Guides & FAQs
This section addresses specific issues that users might encounter during their experiments.
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrazole synthesis, particularly in the widely used Knorr synthesis, can arise from several factors.[1] Key areas to investigate include the quality of your starting materials, reaction conditions, and potential side reactions.
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1] Impurities can lead to unwanted side reactions, which not only lower the yield of the desired pyrazole but also complicate the purification process.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: Carefully control the stoichiometry of the reactants. In some cases, using a slight excess of the hydrazine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions:
-
Temperature: Excessively high temperatures can lead to degradation of reactants or products.[2]
-
Solvent: The choice of solvent can significantly impact reaction rates and yields.[2]
-
pH: The reaction is sensitive to pH. Strongly acidic conditions (pH < 3) may favor the formation of furan byproducts instead of the desired pyrazole.[2] Maintaining a neutral or weakly acidic environment is often optimal.[2]
-
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged reaction times.[1]
Q2: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of regioisomers. How can I control the regioselectivity of the reaction?
A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The regiochemical outcome is influenced by a delicate balance of steric and electronic factors, as well as the reaction conditions.[3]
Strategies to Control Regioselectivity:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophile, directing the initial attack to the less hindered carbonyl group.[3]
-
Electronic Effects: The initial nucleophilic attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[3] For instance, in a dicarbonyl compound with an electron-withdrawing group (like -CF₃) adjacent to one carbonyl, that carbonyl carbon becomes more electrophilic and is preferentially attacked.[3]
-
Solvent Choice: The solvent can have a dramatic effect on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve the regioselectivity in favor of one isomer.[4]
-
Reaction pH: The acidity of the reaction medium can influence which nitrogen atom of a substituted hydrazine acts as the initial nucleophile.[3]
Q3: I am having difficulty purifying my pyrazole product. What are some effective purification strategies?
A3: Purification of pyrazole derivatives can sometimes be challenging due to their physical properties. Recrystallization is a common and effective method for purifying solid pyrazole products.
Purification Techniques:
-
Recrystallization:
-
Single Solvent: Common solvents for recrystallizing pyrazoles include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[5] The parent 1H-pyrazole can be crystallized from petroleum ether.[5]
-
Mixed Solvents: A powerful technique involves dissolving the crude pyrazole in a minimal amount of a hot "good" solvent (in which it is soluble) and then adding a hot "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly turbid. Slow cooling should then induce crystallization.[5] Common mixed solvent systems include ethanol/water and hexane/ethyl acetate.[5][6]
-
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard purification method.[1][7] The polarity of the eluent can be adjusted to achieve optimal separation.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids to form salts. This property can be exploited for purification by performing an acid-base extraction to separate the pyrazole from non-basic impurities.
-
Troubleshooting "Oiling Out": If your compound separates as an oil instead of crystals during recrystallization, this often happens when the solution becomes supersaturated at a temperature above the melting point of the solute.[5] To remedy this, you can try using a larger volume of solvent, cooling the solution more slowly, or changing the solvent system.[5]
Q4: My reaction mixture has developed a dark color. Is this normal, and how can I obtain a clean product?
A4: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] To obtain a purer, less colored product, you can add a small amount of activated charcoal to the hot solution during recrystallization.[5] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[5] However, be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the overall yield.[5]
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation
This table illustrates the effect of the solvent on the regioselectivity of the reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine. The desired isomer is the 5-furyl-3-CF₃ pyrazole.
| Solvent | Ratio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃) | Total Yield (%) | Reference |
| Ethanol (EtOH) | 36 : 64 | 99 | [4] |
| 2,2,2-Trifluoroethanol (TFE) | 85 : 15 | 99 | [4] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97 : 3 | 98 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine or hydrazine derivative (1.0-1.2 eq)
-
Solvent (e.g., ethanol, acetic acid)
-
Acid catalyst (e.g., a few drops of glacial acetic acid, if not used as the solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Add the hydrazine or hydrazine derivative to the solution. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the addition of a mild base like sodium acetate may be beneficial.[1]
-
If required, add a catalytic amount of acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature.
-
If the product crystallizes out of the solution upon cooling, it can be collected by vacuum filtration.[1] Otherwise, the solvent can be removed under reduced pressure.[1]
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel column chromatography.[1]
Visualizations
References
Technical Support Center: Synthesis of 5-hydrazinyl-4-phenyl-1H-pyrazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges encountered during the synthesis of 5-hydrazinyl-4-phenyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with hydrazine hydrate in the synthesis of 5-hydrazinyl-4-phenyl-1H-pyrazole?
A1: Hydrazine hydrate is a high-energy and toxic compound, posing several safety risks, particularly during scale-up operations.[1] Key concerns include:
-
Thermal Runaway: Condensation reactions involving hydrazine can be highly exothermic, creating a risk of thermal runaway if not properly managed.[1]
-
Decomposition: Hydrazine can decompose, sometimes explosively, especially at elevated temperatures or in the presence of certain metals like copper, cobalt, and iron oxides.[1]
-
Toxicity: Hydrazine is highly toxic, and exposure should be minimized through appropriate personal protective equipment and engineering controls.[1]
-
Flammability: Hydrazine has a broad flammability range and can ignite spontaneously in contact with porous materials.[1]
Q2: How can the exothermic nature of the hydrazine condensation be managed during scale-up?
A2: Managing the exothermic reaction is crucial for a safe scale-up.[1] Effective strategies include:
-
Slow Addition: Add hydrazine hydrate to the reaction mixture in a slow, controlled manner.[1]
-
Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the generated heat.[1]
-
Dilution: Use a sufficient amount of a suitable solvent to absorb the heat of the reaction. Diluted hydrazine solutions are inherently safer.[1]
-
Use of a Base: The addition of a base, such as sodium acetate, can help mitigate the severity of exothermic events by neutralizing acidic byproducts that might catalyze decomposition.[1]
Q3: What are the most common impurities encountered, and how can they be minimized?
A3: Common impurities include regioisomers, unreacted starting materials, and byproducts from side reactions. The formation of regioisomers is a frequent issue in the synthesis of substituted pyrazoles.[1] To minimize impurities:
-
Control Reaction Conditions: Precise control over temperature, reaction time, and stoichiometry can favor the formation of the desired product.[1]
-
Purify Starting Materials: Ensure the purity of precursors to prevent side reactions.[2]
-
Effective Purification: Utilize appropriate purification methods such as recrystallization or column chromatography to isolate the target compound.[1]
Q4: Is it possible to synthesize 5-hydrazinyl-4-phenyl-1H-pyrazole from 5-amino-4-phenyl-1H-pyrazole?
A4: Yes, this is a plausible synthetic route. The conversion would typically involve the diazotization of the 5-amino group to form a diazonium salt, which is then reduced to the hydrazine. While this is a standard transformation for aromatic amines, specific protocols for 5-aminopyrazoles must be carefully optimized to prevent side reactions with the pyrazole ring.[2]
Q5: What are the most effective methods for purifying 5-hydrazinyl-4-phenyl-1H-pyrazole?
A5: Column chromatography on silica gel is a common and effective method for purifying pyrazole derivatives and separating isomers.[2] Recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, can also be employed to obtain a highly pure product.[2] A technique involving the formation and crystallization of acid addition salts, followed by neutralization, can also be used for purification.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of 5-hydrazinyl-4-phenyl-1H-pyrazole.
Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time or temperature moderately.[1][3] - Ensure efficient mixing.[1] - Verify the quality and purity of starting materials.[1][2] - Consider using a catalyst, such as a few drops of glacial acetic acid, to facilitate the reaction.[3] |
| Formation of Byproducts | - Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity.[1] - Consider a different synthetic route with higher regioselectivity.[1] |
| Product Loss During Workup | - Optimize extraction and recrystallization solvents and procedures.[1] |
| Product Degradation | - Lower the reaction and purification temperatures.[1] - Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.[1] |
Formation of Regioisomers
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds with a substituted hydrazine.[3] The two non-equivalent nitrogen atoms of the hydrazine and the two different carbonyl groups of the dicarbonyl compound can lead to two possible cyclization pathways.[3]
| Influencing Factor | Troubleshooting Strategy |
| Reaction Conditions | - Screen different solvents and catalysts.[1] Acidic conditions may favor one isomer, while neutral or basic conditions may favor the other.[3] |
| Reactant Structure | - The steric and electronic properties of the substituents on both reactants influence regioselectivity. |
| Purification Strategy | - If a mixture is unavoidable, separation is necessary. - Column Chromatography: Silica gel chromatography is the most common method for separating pyrazole regioisomers.[3] - Crystallization: One isomer may preferentially crystallize from a specific solvent system.[3] |
Unexpected Byproducts
| Observed Issue | Potential Cause & Solution |
| Loss of Hydrazinyl Group | Over-reaction with Hydrazine: Prolonged heating with excess hydrazine hydrate can cleave the hydrazinyl group.[2] - Solution: Monitor the reaction closely using TLC or HPLC and stop it once the starting material is consumed. Use a controlled excess of hydrazine hydrate.[2] |
| Formation of Oxidized Byproducts | Oxidation of Hydrazinyl Group: The hydrazinyl group is susceptible to oxidation.[2] - Solution: Use degassed solvents to minimize dissolved oxygen and conduct the reaction under an inert atmosphere.[2] |
| Product is a Pyrazoline, not a Pyrazole | Incomplete Aromatization: The initial cyclization can yield a non-aromatic pyrazoline ring, which requires an oxidation step to form the pyrazole.[3] - Solution: - In-Situ Oxidation: Heating the pyrazoline intermediate in DMSO under an oxygen atmosphere can yield the pyrazole directly.[3] - Post-Synthesis Oxidation: If the pyrazoline has been isolated, it can be oxidized in a separate step using a mild oxidizing agent like bromine in a suitable solvent or by heating in glacial acetic acid.[3] |
Experimental Protocols
Synthesis of 5-hydrazinyl-4-phenyl-1H-pyrazole from 5-chloro-4-phenyl-1H-pyrazole
This protocol is a common route for the synthesis of the target compound.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-4-phenyl-1H-pyrazole (1 equivalent) in a suitable solvent such as ethanol or n-butanol.[4]
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.[4]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.[4]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2][4]
Visualizations
Caption: A generalized workflow for the synthesis of 5-hydrazinyl-4-phenyl-1H-pyrazole.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Caption: Logical diagram illustrating the formation of regioisomers.
References
Recrystallization solvent for purifying pyrazole carbohydrazide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the recrystallization of pyrazole carbohydrazide. Find answers to frequently asked questions and troubleshooting tips for common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the recrystallization of pyrazole carbohydrazide?
A1: Based on available literature, ethanol is a frequently used and effective solvent for the recrystallization of pyrazole carbohydrazide and its derivatives.[1] Another suitable option to consider is ethyl acetate .[1] For similar carbohydrazide compounds, such as pyrazine-2-carbohydrazide, aqueous ethanol has also been successfully employed.[2] The ideal solvent will dissolve the pyrazole carbohydrazide when hot but have low solubility for it when cold.[3]
Q2: Are mixed solvent systems effective for purifying pyrazole carbohydrazide?
A2: Yes, mixed solvent systems can be very effective, especially when a single solvent does not provide optimal results.[3] A common technique involves dissolving the compound in a "good" solvent (one in which it is highly soluble, like ethanol or methanol) at an elevated temperature. Subsequently, a "poor" solvent or "anti-solvent" (one in which the compound is poorly soluble, such as water, hexane, or heptane) is added dropwise until turbidity (cloudiness) persists. The solution is then slowly cooled to induce crystallization.[3] Commonly used mixed solvent systems for pyrazole derivatives include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[3]
Q3: How can I remove colored impurities during the recrystallization process?
A3: Colored impurities can often be removed by treating the hot, dissolved solution with a small amount of activated charcoal. The charcoal adsorbs the colored compounds. After a brief period of gentle boiling, the charcoal is removed by hot filtration, and the filtrate is allowed to cool, inducing the crystallization of the purified product.[3] It is important to use the minimum amount of charcoal necessary, as it can also adsorb some of the desired product, potentially reducing the overall yield.[3]
Troubleshooting Guide
Issue 1: The compound "oils out" instead of forming crystals.
This phenomenon occurs when the compound precipitates from the solution at a temperature above its melting point.[3][4]
-
Solution 1: Increase Solvent Volume: Add more of the "good" solvent to the hot solution. This lowers the saturation point, allowing crystallization to occur at a lower temperature, hopefully below the compound's melting point.[3][4]
-
Solution 2: Slow Cooling: Ensure the solution cools as slowly as possible. An insulated container or a dewar can facilitate gradual cooling, which promotes the formation of crystals over oil.[3]
-
Solution 3: Modify the Solvent System: Experiment with a different solvent or a different mixed solvent combination. A solvent with a lower boiling point might be beneficial.[3]
-
Solution 4: Use a Seed Crystal: If available, add a small crystal of the pure pyrazole carbohydrazide to the cooled, supersaturated solution to induce crystallization.[3]
Issue 2: The recrystallization yield is very low.
A low yield can be frustrating and is often due to procedural factors.[3]
-
Solution 1: Minimize the Amount of Hot Solvent: Use only the minimum volume of hot solvent required to completely dissolve the crude pyrazole carbohydrazide. Any excess solvent will retain more of your compound in the mother liquor upon cooling, thus reducing the yield.[3]
-
Solution 2: Ensure Thorough Cooling: Cool the solution for a sufficient amount of time, potentially in an ice bath, to maximize the precipitation of the product.
-
Solution 3: Prevent Premature Crystallization: Ensure that the solution is not cooled too rapidly during hot filtration, as this can cause the product to crystallize on the filter paper along with the impurities.
Issue 3: No crystals form upon cooling.
-
Solution 1: Induce Crystallization: If the solution is clear, try scratching the inside of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Solution 2: Add a Seed Crystal: As mentioned previously, introducing a seed crystal can initiate the crystallization process.[3]
-
Solution 3: Reduce Solvent Volume: It is possible that too much solvent was used. Gently heat the solution to boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.[5]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of Pyrazole Carbohydrazide
-
Dissolution: Place the crude pyrazole carbohydrazide in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, you can further cool the flask in an ice bath.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals, for instance, by air-drying on the filter paper or in a desiccator.[3]
Protocol 2: Mixed-Solvent Recrystallization of Pyrazole Carbohydrazide
-
Dissolution: Dissolve the crude pyrazole carbohydrazide in a minimal amount of a hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes faintly turbid.
-
Re-dissolution: If the solution becomes too cloudy, add a small amount of the hot "good" solvent until the solution is clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection and Drying: Follow steps 5-7 from Protocol 1.
Data Presentation
Table 1: Common Solvents for Pyrazole Derivative Recrystallization
| Solvent/System | Type | Polarity | Notes |
| Ethanol | Protic | High | A good starting point for many pyrazole derivatives.[1][3] |
| Ethyl Acetate | Aprotic | Medium | Another effective single solvent.[1][3] |
| Water | Protic | High | Can be used as a single solvent for some polar pyrazoles or as an anti-solvent.[3][6] |
| Ethanol / Water | Mixed | High | A versatile mixed solvent system for polar compounds.[2][3] |
| Hexane / Ethyl Acetate | Mixed | Low-Medium | Suitable for less polar pyrazole derivatives.[3] |
| Cyclohexane | Non-polar | Low | Can be used for non-polar pyrazole compounds.[3][7] |
Visualizations
Caption: A general experimental workflow for the purification of pyrazole carbohydrazide via recrystallization.
Caption: A logical workflow for troubleshooting when a compound "oils out" during recrystallization.
References
Technical Support Center: Monitoring Pyrazole Synthesis with Thin-Layer Chromatography (TLC)
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of pyrazole synthesis reactions using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why is TLC an important technique for monitoring pyrazole synthesis?
A1: TLC is a rapid, inexpensive, and highly effective technique for monitoring the progress of a chemical reaction.[1] In pyrazole synthesis, it allows you to:
-
Track the consumption of starting materials: Observe the disappearance of spots corresponding to your initial reactants (e.g., 1,3-dicarbonyl compounds and hydrazines).[2][3]
-
Visualize the formation of the pyrazole product: Identify the appearance of a new spot corresponding to the desired pyrazole.
-
Detect the presence of intermediates or byproducts: Unforeseen spots can indicate the formation of side products or reaction intermediates.[4]
-
Determine reaction completion: The reaction is generally considered complete when the starting material spots are no longer visible on the TLC plate.[2][5]
Q2: What is a typical mobile phase (eluent) for TLC analysis of pyrazole synthesis?
A2: The choice of mobile phase depends on the specific polarity of the reactants and products. A common starting point is a mixture of a non-polar solvent and a moderately polar solvent. Typical solvent systems include:
-
Ethyl acetate/Hexanes[2]
-
Petroleum ether/Benzene[6]
-
Cyclohexane/Ethyl acetate[6]
-
Dichloromethane/Methanol/THF[5]
It is often necessary to optimize the solvent ratio to achieve good separation of spots.
Q3: How can I visualize the spots on my TLC plate?
A3: Pyrazoles and their precursors often contain chromophores that allow for easy visualization. Common methods include:
-
UV Lamp: Many aromatic and conjugated compounds will appear as dark spots on a fluorescent TLC plate under UV light (254 nm).[7][8][9][10]
-
Iodine Staining: Placing the developed TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown or yellow-brown spots.[7][10] This is a semi-destructive method.
-
Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized, such as alkenes, alkynes, and alcohols.[10]
-
Vanillin or p-Anisaldehyde Stains: These stains can be used to visualize a wide range of functional groups, often producing distinct colors.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered when using TLC to monitor pyrazole synthesis reactions.
Problem 1: My spots are streaking or elongated.
-
Possible Cause: The sample is too concentrated (overloaded).[12][13]
-
Solution: Dilute the reaction mixture sample before spotting it on the TLC plate.[12]
-
Possible Cause: The compound is acidic or basic.[14]
-
Solution: Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the spot shape.[12]
-
Possible Cause: The compound is unstable on the silica gel.[15]
-
Solution: Consider using a different stationary phase, such as alumina or reverse-phase silica plates.
Problem 2: All my spots are at the bottom (low Rf) or at the top (high Rf) of the plate.
-
Possible Cause: The mobile phase polarity is incorrect.
-
Solution for spots at the bottom: Your eluent is not polar enough. Increase the proportion of the more polar solvent in your mobile phase.[12]
-
Solution for spots at the top: Your eluent is too polar. Decrease the proportion of the polar solvent or choose a less polar solvent system.[12]
Problem 3: I can't see any spots on my TLC plate.
-
Solution: Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[12][13]
-
Possible Cause: The compound is not UV-active.[12]
-
Solution: Try a chemical staining method for visualization, such as iodine or potassium permanganate.[9]
-
Possible Cause: The solvent level in the developing chamber was above the spotting line.
-
Solution: Ensure the solvent level is below the origin line where the samples are spotted to prevent the sample from dissolving directly into the solvent pool.[12][13]
Problem 4: I see unexpected spots on my TLC plate.
-
Possible Cause: Formation of side products or regioisomers.[3][4]
-
Solution: This is a common issue in pyrazole synthesis.[4] You may need to optimize reaction conditions (temperature, catalyst, solvent) to favor the formation of the desired product.[4]
-
Possible Cause: Contamination of the TLC plate.
-
Solution: Handle TLC plates carefully by the edges to avoid transferring oils from your fingers onto the silica surface.[13]
Experimental Protocols
Protocol 1: General Procedure for Monitoring Pyrazole Synthesis by TLC
-
Prepare the TLC Plate: Using a pencil, gently draw a light line (the origin) about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate:
-
Dissolve a small amount of your starting materials (e.g., 1,3-dicarbonyl and hydrazine) in a suitable solvent to create reference spots.
-
Using a capillary tube, spot the starting materials on the origin line.
-
At various time points during the reaction, take a small aliquot of the reaction mixture, dilute it with a suitable solvent, and spot it on the origin line. It is good practice to co-spot the reaction mixture with the starting materials to aid in identification.
-
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate chemical stain.
-
Analyze the Results: Compare the spots from the reaction mixture to the starting material references. The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is progressing.
Data Presentation
Table 1: Example TLC Data for a Pyrazole Synthesis
| Compound | Rf Value | Mobile Phase (Ethyl Acetate:Hexane) | Visualization Method |
| 1,3-Dicarbonyl (Starting Material) | 0.65 | 1:3 | UV Light, Iodine |
| Hydrazine (Starting Material) | 0.20 | 1:3 | Iodine, Permanganate |
| Pyrazole Product | 0.45 | 1:3 | UV Light, Iodine |
Rf values are indicative and will vary depending on the exact substrates and TLC conditions.
Visualizations
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. theory.labster.com [theory.labster.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stains for Developing TLC Plates [faculty.washington.edu]
- 12. silicycle.com [silicycle.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. youtube.com [youtube.com]
- 15. chem.rochester.edu [chem.rochester.edu]
Validation & Comparative
Pyrazole Derivatives as Selective COX-2 Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. It includes a comprehensive summary of their inhibitory activities, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
The pyrazole scaffold is a foundational element in the design of selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that offer potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][2] The therapeutic action of these drugs stems from their ability to selectively inhibit the COX-2 enzyme, which is primarily responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[3][4] This guide delves into a comparative analysis of various pyrazole derivatives, with a focus on their inhibitory potency and selectivity against COX-2 over the constitutively expressed COX-1 isoform.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of several pyrazole derivatives against COX-1 and COX-2 enzymes. The data, presented as the half-maximal inhibitory concentration (IC50), highlights the potency and selectivity of these compounds. A lower IC50 value indicates greater potency, while a higher selectivity index (SI = IC50 COX-1 / IC50 COX-2) signifies greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference Compound(s) |
| Celecoxib | ~15 | 0.04 - 2.16 | 2.51 - 178.57 | - |
| Compound 11 (Novel Pyrazole Derivative) | - | 0.043 | - | - |
| Compound 12 (Novel Pyrazole Derivative) | - | 0.049 | - | - |
| Compound 15 (Novel Pyrazole Derivative) | - | 0.045 | - | - |
| Compound 5f (Pyrazole-pyridazine hybrid) | 14.34 | 1.50 | 9.56 | Celecoxib |
| Compound 6f (Pyrazole-pyridazine hybrid) | 9.56 | 1.15 | 8.31 | Celecoxib |
| Compound 5b (Benzothiophen-2-yl pyrazole carboxylic acid derivative) | 5.40 | 0.01 | 344.56 | Celecoxib, Indomethacin |
| Compound 8d (N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline) | >50 | 0.26 | >192.3 | Celecoxib |
| Compound 11 (Novel Pyrazole) | - | 0.0162 | - | Celecoxib |
| Compound 16 (Novel Pyrazolo[1,2-a]pyridazine) | - | 0.0201 | - | Celecoxib |
| Compound 5u (Sulfonamide substituted methylamine pyrazole) | 130.15 | 1.79 | 72.73 | Celecoxib |
| Compound 5s (Sulfonamide substituted methylamine pyrazole) | 165.04 | 2.51 | 65.75 | Celecoxib |
| Compound 2a (Novel Pyrazole Derivative) | - | 0.01987 | - | Celecoxib |
Note: IC50 values and Selectivity Indices can vary between different studies and assay conditions.
Experimental Protocols
A standardized method for determining the COX inhibitory activity of a compound is crucial for comparative analysis. The following is a generalized protocol for an in vitro cyclooxygenase inhibition assay.
In Vitro COX Inhibition Assay (Solid-Phase ELISA)
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., a fluorogenic substrate)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds dissolved in DMSO
-
96-well opaque microplate
-
Fluorescence microplate reader
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
Procedure:
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Reaction: a. To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe. b. Add the diluted test compound to the respective wells. Include wells with DMSO only as a control for total enzyme activity and wells with a known inhibitor as a positive control. c. Add the diluted COX-1 or COX-2 enzyme to the wells.
-
Initiation and Measurement: a. Incubate the plate at 37°C for a specified time (e.g., 15 minutes). b. Add arachidonic acid to each well to initiate the reaction. c. Immediately begin measuring the fluorescence at regular intervals using a microplate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, from the dose-response curve.
Visualizations
Signaling Pathway of COX-2 Inhibition
Caption: Mechanism of action of pyrazole derivatives as COX-2 inhibitors in the inflammatory pathway.
Experimental Workflow for COX Inhibition Assay
Caption: Generalized experimental workflow for the in vitro COX inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pyrazole Carbohydrazides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole carbohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole carbohydrazide derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is compiled from recent studies to aid in the rational design of more potent and selective therapeutic agents.
Anticancer Activity of Pyrazole Carbohydrazides
Pyrazole carbohydrazide derivatives have shown significant potential as anticancer agents, with their mechanism of action often involving the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. The structure-activity relationship studies have revealed key structural features that govern their cytotoxic efficacy.
Key SAR Insights for Anticancer Activity:
-
Substitution on the Pyrazole Ring: The position of the carbohydrazide moiety on the pyrazole ring is crucial. Substitution at the C-3 and C-5 positions appears to be favorable for antitumor activity. For instance, 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been reported to inhibit the growth of A549 lung cancer cells.
-
Aromatic Substituents: The nature and position of substituents on the aromatic rings attached to the pyrazole core and the carbohydrazide moiety significantly influence anticancer potency.
-
Electron-withdrawing groups, such as halogens (e.g., -Cl, -Br), on the phenyl rings often enhance cytotoxic activity. For example, a 4-chloro substitution on the phenyl ring has shown excellent anticancer activity against HeLa cells.
-
The presence of a phenyl group on the pyrazole ring can increase anticancer activity against ovarian cancer cell lines.[1]
-
Lipophilic and electron-withdrawing halobenzyl groups are considered beneficial for cytotoxic activity.
-
-
Hydrazone Linkage: The formation of hydrazone derivatives by condensing the carbohydrazide with various aldehydes or ketones can lead to compounds with potent anticancer activity. The substituents on the arylidene moiety of the hydrazone play a vital role in determining the biological activity.
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected pyrazole carbohydrazide derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | Ovarian Cancer | 8.57 | [1] |
| Compound 2 | Ovarian Cancer | 8.14 | [1] |
| Compound 3 | Ovarian Cancer | 8.63 | [1] |
| Compound 4 | Chronic Myelogenous Leukemia (K562) | 7.31 | [1] |
| Compound 5 | Skin Cancer (B16F10) | 6.75 | [1] |
| Compound 6 | Skin Cancer (B16F10) | 6.51 | [1] |
| Compound 7 | Prostate Cancer (PC-3) | 5.26 | [1] |
| Compound 8 | Prostate Cancer (PC-3) | 5.32 | [1] |
| Compound 9 | A549 | 49.85 | [2] |
| Compound 10 | NCIH460 | 32 | [2] |
Antimicrobial Activity of Pyrazole Carbohydrazides
Pyrazole carbohydrazide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The carbohydrazide moiety and the substituents on the pyrazole and phenyl rings are critical for determining the antimicrobial spectrum and potency.[3]
Key SAR Insights for Antimicrobial Activity:
-
Carbohydrazide Moiety: The carbohydrazide functional group is considered an important pharmacophore for antimicrobial activity.
-
Substituents on the N-phenyl Ring: The nature of substituents on the N-phenyl ring of the pyrazole is crucial for the antimicrobial profile.
-
Hydrazone Derivatives: Conversion of the carbohydrazide to a hydrazone can significantly enhance antimicrobial activity. For example, certain pyrazole-1-carbothiohydrazide derived hydrazones have shown remarkable antibacterial and antifungal activities, with MIC values lower than standard drugs like chloramphenicol and clotrimazole.[4]
-
Heterocyclic Hybrids: The incorporation of other heterocyclic rings, such as thiadiazine, can modulate the antimicrobial activity. However, in some cases, the pyrazole-1-carbothiohydrazide unit itself shows higher activity than the corresponding pyrazolyl thiadiazine derivative.[4]
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative pyrazole carbohydrazide derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Hydrazone 21a | Aspergillus niger | 2.9-7.8 | [4] |
| Hydrazone 21a | Bacillus subtilis | 62.5-125 | [4] |
| Hydrazone 21b | Aspergillus niger | Equal to Clotrimazole | [4] |
| Hydrazone 21c | Staphylococcus aureus | Equal to Chloramphenicol | [4] |
| Compound 3 | Escherichia coli | 0.25 | [5] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [5] |
| Compound 2 | Aspergillus niger | 1 | [5] |
Anti-inflammatory Activity of Pyrazole Carbohydrazides
Several pyrazole carbohydrazide derivatives have been investigated for their anti-inflammatory potential, often evaluated using the carrageenan-induced rat paw edema model. The anti-inflammatory action is often attributed to the inhibition of inflammatory mediators.
Key SAR Insights for Anti-inflammatory Activity:
-
Internalized Carbohydrazide Moiety: Some pyrazole derivatives with an internalized carbohydrazide function within a heterocyclic nucleus have exhibited anti-inflammatory properties.[3]
-
Hydrazone Linkage: The formation of pyrazole-hydrazone derivatives has been a successful strategy in developing potent anti-inflammatory agents.
-
Specific Substituents: The presence of certain substituents can confer significant anti-inflammatory activity. For example, some 1,3,4-trisubstituted pyrazole derivatives have shown excellent anti-inflammatory activity comparable to the standard drug diclofenac.[6]
Comparative Anti-inflammatory Activity Data
The following table summarizes the in vivo anti-inflammatory activity (% edema inhibition) of selected pyrazole derivatives in the carrageenan-induced rat paw edema assay.
| Compound ID | Dose | % Edema Inhibition | Reference |
| Compound 5a | - | ≥84.2 | [6] |
| Compound 4f | 10-20 mg/kg | 15-20 | [7] |
| Celecoxib (Standard) | - | 15.7-17.5 | [7] |
| Diclofenac (Standard) | - | 86.72 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole carbohydrazide derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) compared to untreated control cells.
Agar Well Diffusion Method for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[10][11][12]
Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the agent is effective against the microorganism seeded on the agar, a clear zone of inhibition will be observed around the well.
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile agar plate (e.g., Mueller-Hinton agar).
-
Well Creation: Aseptically create wells of a specific diameter in the agar plate using a sterile cork borer.
-
Compound Addition: Add a known concentration of the pyrazole carbohydrazide derivative solution into each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
The carrageenan-induced paw edema model is a standard in vivo assay for screening the acute anti-inflammatory activity of drugs.[2][13][14][15][16]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Grouping: Divide the experimental animals (typically rats or mice) into control and treatment groups.
-
Compound Administration: Administer the pyrazole carbohydrazide derivative or a standard anti-inflammatory drug (e.g., indomethacin, diclofenac) to the treatment groups, usually orally or intraperitoneally, at a specific time before carrageenan injection.
-
Induction of Edema: Inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treatment group.
Visualizations
The following diagrams illustrate the general experimental workflow for biological activity screening and the logical relationship of the structure-activity relationship for pyrazole carbohydrazides.
Caption: General workflow for the synthesis, characterization, and biological evaluation of pyrazole carbohydrazide derivatives.
Caption: Logical relationship of structural modifications to the biological activities of pyrazole carbohydrazides.
References
- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. hereditybio.in [hereditybio.in]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. botanyjournals.com [botanyjournals.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. inotiv.com [inotiv.com]
- 15. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Anti-Inflammatory Activity in Pyrazole Analogs
Introduction: The Rationale for Novel Pyrazole Analogs
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prominence in anti-inflammatory drug discovery is exemplified by Celecoxib (Celebrex™), a selective cyclooxygenase-2 (COX-2) inhibitor that leverages the diaryl-substituted pyrazole structure to achieve its therapeutic effect with a potentially improved gastrointestinal safety profile over non-selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[2][3] Traditional NSAIDs, while effective, carry risks of gastrointestinal ulceration and cardiovascular complications due to their non-selective inhibition of both COX-1, responsible for homeostatic functions, and COX-2, which is upregulated at sites of inflammation.[4][5] This clinical need drives the continuous development and rigorous validation of new pyrazole analogs with superior selectivity and safety profiles.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory activity of novel pyrazole analogs. We will delve into the mechanistic underpinnings, present a logical workflow for experimental validation, provide detailed, self-validating protocols for key assays, and offer a comparative analysis of experimental data.
Mechanistic Landscape: How Pyrazole Analogs Modulate Inflammation
A thorough validation strategy is built upon a solid understanding of the biological targets. While COX-2 is the primary target for many pyrazole-based anti-inflammatory agents, their activity is often multifaceted.
Primary Mechanism: Selective COX-2 Inhibition The central mechanism for many anti-inflammatory pyrazole analogs is the selective inhibition of COX-2.[6] This enzyme is responsible for converting arachidonic acid into prostaglandins (like PGE2), which are key mediators of pain and inflammation.[5] The structure of Celecoxib, with its 4-sulfamoylphenyl group, is crucial for its selective binding to the larger, more accommodating active site of the COX-2 enzyme compared to COX-1.[7]
Secondary Mechanisms and Signaling Pathways Beyond direct enzyme inhibition, potent anti-inflammatory effects can be achieved by modulating key signaling cascades:
-
NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[8][9] Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[10] Some pyrazole derivatives have been shown to suppress inflammation by inhibiting the NF-κB signaling pathway.[11]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including p38, JNK, and ERK) are critical in transducing extracellular signals into cellular responses, including the production of inflammatory cytokines.[12][13] Modulation of these pathways represents another avenue through which pyrazole analogs can exert anti-inflammatory effects.[14]
-
Nitric Oxide (NO) Production: Inducible nitric oxide synthase (iNOS) produces large amounts of NO at inflammatory sites. While NO has complex roles, its overproduction is a hallmark of chronic inflammation. Pyrazole analogs can also target iNOS, reducing NO levels in activated macrophages.[11]
The interplay of these mechanisms underscores the importance of a multi-assay approach for a comprehensive validation of a compound's anti-inflammatory profile.
Diagram: Inflammatory Signaling and Pyrazole Intervention Points
This diagram illustrates the primary signaling cascades that lead to an inflammatory response and highlights the key nodes where pyrazole analogs can intervene.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. academic.oup.com [academic.oup.com]
- 13. assaygenie.com [assaygenie.com]
- 14. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
Pyrazole Derivatives Emerge as Potent Therapeutic Contenders in Preclinical Studies
Researchers and drug development professionals are taking increasing note of pyrazole derivatives, a versatile class of heterocyclic compounds demonstrating significant therapeutic potential across oncology, infectious diseases, and inflammatory conditions. Recent in vitro studies highlight novel pyrazole-based molecules that not only match but in some cases surpass the efficacy of established standard drugs, marking them as promising candidates for further development.
This guide provides an objective comparison of the in vitro performance of recently synthesized pyrazole derivatives against standard therapeutic agents, supported by experimental data and detailed methodologies from various peer-reviewed studies.
Anticancer Activity: Challenging Doxorubicin and Other Standards
A significant body of research points to the potent antiproliferative effects of novel pyrazole derivatives against a range of human cancer cell lines.[1][2][3][4] Several studies have identified compounds with inhibitory concentrations (IC50) lower than or comparable to standard chemotherapeutic agents like doxorubicin, etoposide, and tamoxifen.[3][4]
For instance, one study identified a pyrazole carbaldehyde derivative as a potent PI3 kinase inhibitor, exhibiting an IC50 of 0.25 µM against the MCF7 breast cancer cell line, a notable improvement over doxorubicin's 0.95 µM in the same study.[3] Another investigation highlighted indole-pyrazole hybrids that showed greater cytotoxicity against four human cancer cell lines than the reference drug doxorubicin.[3] Similarly, pyrazolone-pyrazole derivatives have demonstrated superior in vitro inhibition of MCF7 cells compared to tamoxifen.[3]
Comparative Anticancer Activity of Pyrazole Derivatives (IC50 in µM)
| Pyrazole Derivative Class | Cancer Cell Line | Derivative IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| Pyrazole Carbaldehyde | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 | [3] |
| Indole-Pyrazole Hybrid (Compound 33) | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [3] |
| Indole-Pyrazole Hybrid (Compound 34) | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [3] |
| 1,4-Benzoxazine-Pyrazole Hybrid (Cpd 22) | Various | 2.82 - 6.28 | Etoposide | Comparable | [3] |
| Pyrazolone-Pyrazole (Compound 27) | MCF7 (Breast) | 16.50 | Tamoxifen | 23.31 | [3] |
| Fused Pyrazole (Compound 50) | HepG2 (Liver) | 0.71 | Erlotinib | 10.6 | [3] |
| Fused Pyrazole (Compound 50) | HepG2 (Liver) | 0.71 | Sorafenib | 1.06 | [3] |
| Pyrazole Benzamide | MCF-7 (Breast) | 4.98 - 92.62 | Doxorubicin | 4.17 | [4] |
Antimicrobial Efficacy: A New Frontier Against Resistant Pathogens
In the face of rising antimicrobial resistance, pyrazole derivatives are showing considerable promise as a new class of antibacterial and antifungal agents.[5] Studies have demonstrated their potent activity against a wide spectrum of Gram-positive and Gram-negative bacteria, with some derivatives exhibiting superior or equivalent minimum inhibitory concentrations (MIC) compared to conventional antibiotics such as ciprofloxacin and chloramphenicol.[6][7][8]
One study reported a pyrano[2,3-c] pyrazole derivative with outstanding inhibition potential against pathogenic bacteria, suggesting it could be a potent antibacterial agent.[6] Another series of novel pyrazoles showed significant activity against Escherichia coli and Streptococcus epidermidis, with MIC values as low as 0.25 µg/mL, which is highly favorable when compared to the standard, ciprofloxacin.[7] Furthermore, certain pyrazole-1-carbothiohydrazide derivatives have displayed higher antibacterial and antifungal activities than chloramphenicol and clotrimazole, respectively.[9]
Comparative Antimicrobial Activity of Pyrazole Derivatives (MIC in µg/mL)
| Pyrazole Derivative Class | Microorganism | Derivative MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) | Reference |
| Pyrazole Hydrazone (Compound 3) | Escherichia coli | 0.25 | Ciprofloxacin | Not specified in study | [7] |
| Pyrazole Hydrazone (Compound 4) | Streptococcus epidermidis | 0.25 | Ciprofloxacin | Not specified in study | [7] |
| Pyrazole Hydrazone (Compound 2) | Aspergillus niger | 1 | Clotrimazole | Proportionate | [7] |
| Pyrazole-1-carbothiohydrazide (21a) | Various Bacteria | 62.5 - 125 | Chloramphenicol | Higher than derivative | [9] |
| Pyrazole-1-carbothiohydrazide (21a) | Various Fungi | 2.9 - 7.8 | Clotrimazole | Higher than derivative | [9] |
| Dihydrotriazine substituted pyrazole | MRSA | 1 | Moxifloxacin | 1 | [8] |
| Dihydrotriazine substituted pyrazole | E. coli | 1 | Standard Antibiotics | Comparable or better | [8] |
Anti-inflammatory Potential: Selective COX-2 Inhibition
Pyrazole derivatives are well-established in the anti-inflammatory arena, with celecoxib being a notable example.[10] Recent research continues to build on this foundation, with new derivatives showing potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.[11][12] High selectivity for COX-2 over COX-1 is desirable to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[13]
Newly synthesized pyrazole derivatives have demonstrated COX-2 inhibitory activity with IC50 values in the nanomolar range, significantly more potent than the reference drug celecoxib.[12] For example, certain derivatives exhibited potent COX-2 inhibition with IC50 values ranging from 0.034 to 0.052 µM and selectivity indices superior to celecoxib.[12]
Comparative Anti-inflammatory Activity of Pyrazole Derivatives (COX-2 Inhibition)
| Pyrazole Derivative Class | Derivative IC50 (µM) | Derivative Selectivity Index (SI) | Standard Drug | Standard Drug IC50 (µM) | Standard Drug SI | Reference |
| 1,3,5-Trisubstituted Pyrazole (Cpd 125a) | Not specified | 8.22 | Celecoxib | Not specified | 8.17 | [12] |
| 1,3,5-Trisubstituted Pyrazole (Cpd 125b) | Not specified | 9.31 | Celecoxib | Not specified | 8.17 | [12] |
| Substituted Pyrazole (Cpds 144-146) | 0.034 - 0.052 | Not specified | Celecoxib | Not specified | Not specified | [12] |
| 3-(trifluoromethyl)-5-arylpyrazole | 0.02 (COX-2) | 225 | - | 4.5 (COX-1) | - | [11] |
Experimental Protocols
The data presented in this guide are based on established in vitro assays. The following are detailed methodologies for the key experiments cited.
Anticancer Activity: MTT Cell Viability Assay
The antiproliferative activity of the pyrazole derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14][15]
-
Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives or a standard drug (e.g., doxorubicin) for a specified period, typically 48 or 72 hours.[15] A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the pyrazole derivatives against various microbial strains is determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][16]
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and adjusted to a specific concentration (e.g., 5 × 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The pyrazole derivatives and standard antibiotics are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
Anti-inflammatory Activity: In Vitro COX Inhibition Assay
The inhibitory activity of pyrazole derivatives against COX-1 and COX-2 enzymes is evaluated using a specific COX inhibitor screening assay kit.[13]
-
Reagent Preparation: All reagents, including buffer, heme, and the enzymes (ovine COX-1 and human recombinant COX-2), are prepared according to the manufacturer's instructions.
-
Compound Addition: The test compounds (pyrazole derivatives) and a reference inhibitor (e.g., celecoxib) are added to the wells of a 96-well plate at various concentrations.
-
Enzyme Addition: The COX-1 or COX-2 enzyme is added to the respective wells and incubated for a short period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by adding a solution of arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: The plate is incubated, and the amount of prostaglandin F2α produced is quantified using an enzyme immunoassay (EIA), typically by measuring absorbance at a specific wavelength.
-
Data Analysis: The percent inhibition of COX activity is calculated for each compound concentration. IC50 values are then determined from the concentration-response curves.
Visualizing the Mechanisms and Workflows
To better illustrate the processes and pathways discussed, the following diagrams have been generated.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrevlett.com [chemrevlett.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of Pyrazole-Based Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with diverse therapeutic applications.[1][2] This guide provides a comparative analysis of the selectivity profiles of pyrazole-based inhibitors targeting three key enzyme families: Janus kinases (JAKs), cyclooxygenases (COXs), and matrix metalloproteinases (MMPs). The data presented herein is intended to aid researchers in the objective assessment of these compounds and to facilitate the development of next-generation enzyme inhibitors with improved potency and selectivity.
Janus Kinase (JAK) Inhibitors
Janus kinases are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets. Several pyrazole-containing compounds have been developed as potent JAK inhibitors.
Comparative Inhibitory Activity of Pyrazole-Based JAK Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected pyrazole-based inhibitors against the four JAK isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Target(s) |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Compound 3f | 3.4 | 2.2 | 3.5 | Not Reported | Pan-JAK |
| Abrocitinib | 29 | 803 | >10000 | 1250 | JAK1 |
| Delgocitinib | 2.8 | 2.6 | 13 | 58 | Pan-JAK |
Note: IC50 values can vary depending on the specific assay conditions.
JAK-STAT Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors. Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription. Pyrazole-based inhibitors typically act as ATP-competitive inhibitors, blocking the catalytic activity of JAKs.
Experimental Protocol: In Vitro JAK Kinase Assay (Luminescence-based)
This protocol outlines a general method for determining the IC50 value of a pyrazole-based inhibitor against a specific JAK isoform.
Objective: To measure the dose-dependent inhibition of a recombinant JAK enzyme by a test compound.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.
-
Kinase-specific peptide substrate.
-
High-purity ATP.
-
Test pyrazole-based inhibitor dissolved in DMSO.
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Luminescent kinase activity assay kit (e.g., ADP-Glo™).
-
384-well white opaque assay plates.
-
Multichannel pipette or liquid handler.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the test inhibitor dilutions. Include wells with DMSO only (0% inhibition) and a known potent pan-kinase inhibitor (100% inhibition).
-
Enzyme/Substrate Addition: Add a solution containing the specific JAK enzyme and its peptide substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific JAK enzyme.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cyclooxygenase (COX) Inhibitors
Cyclooxygenases are key enzymes in the synthesis of prostaglandins from arachidonic acid.[3] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation.[3] Selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core.
Comparative Inhibitory Activity and Selectivity of Pyrazole-Based COX Inhibitors
The following table presents the IC50 values of celecoxib and its pyrazole-based analogs against COX-1 and COX-2, along with their selectivity index (SI). A higher SI indicates greater selectivity for COX-2.
| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 8.75 | 1.07 | 8.18 |
| PC-406 | >10 | 0.0089 | >1123 |
| PC-407 | 0.0275 | 0.0019 | 14.47 |
| Compound 2a | 16.5 | 0.6 | 27.5 |
| Compound 2b | 4.02 | 0.7 | 5.74 |
Note: IC50 values can vary depending on the specific assay conditions.
Prostaglandin Synthesis Pathway
The diagram below illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the site of action for COX inhibitors.
Experimental Protocol: Fluorometric COX Inhibition Assay
This protocol provides a general method for determining the IC50 values of pyrazole-based compounds against COX-1 and COX-2.
Objective: To measure the dose-dependent inhibition of COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes.
-
COX assay buffer.
-
Fluorogenic COX probe.
-
COX cofactor.
-
Arachidonic acid (substrate).
-
Test pyrazole-based inhibitor dissolved in DMSO.
-
Known selective COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., Celecoxib) as positive controls.
-
96-well black opaque microplate.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of the test inhibitor in DMSO.
-
Assay Reaction: a. To each well of the 96-well plate, add the COX assay buffer, diluted cofactor, and probe. b. Add the diluted test inhibitor to the respective wells. Include DMSO-only wells (0% inhibition) and positive control inhibitor wells. c. Add the diluted COX-1 or COX-2 enzyme to the wells. d. Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.
Matrix Metalloproteinase (MMP) Inhibitors
Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is associated with various diseases, including cancer, arthritis, and cardiovascular diseases. While the development of selective pyrazole-based MMP inhibitors is an active area of research, comprehensive comparative data is less readily available than for JAK and COX inhibitors.
One study reported a pyrazole derivative with an IC50 value of 23.00 µM against MMP-9.[4] However, a structured comparison across a panel of MMPs for a series of pyrazole-based inhibitors is not currently available in the public domain. The general approach to achieving MMP selectivity involves targeting unique structural features outside the highly conserved active site.
MMP Activation and Inhibition Pathway
The activity of MMPs is tightly regulated through a multi-step process involving activation of the pro-enzyme (zymogen) and inhibition by endogenous tissue inhibitors of metalloproteinases (TIMPs). The diagram below provides a simplified overview of this process.
Experimental Protocol: General MMP Inhibition Assay (Fluorogenic)
This protocol describes a general method for assessing the inhibitory activity of compounds against MMPs.
Objective: To determine the IC50 values of a test compound against specific MMPs.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, -2, -9, -13).
-
Fluorogenic MMP substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).
-
Test pyrazole-based inhibitor dissolved in DMSO.
-
A broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Enzyme Activation: Activate the pro-MMP enzymes according to the manufacturer's instructions (e.g., using APMA).
-
Compound Dilution: Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Assay Setup: In the microplate, add the assay buffer, the activated MMP enzyme, and the inhibitor at various concentrations.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic MMP substrate.
-
Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the initial reaction velocities from the linear portion of the fluorescence curves. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
This guide provides a framework for comparing the selectivity profiles of pyrazole-based enzyme inhibitors. For more detailed and specific information, researchers are encouraged to consult the primary literature cited.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazole Synthesis: Traditional Routes vs. Modern Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a critical step in the discovery of new therapeutic agents and functional materials. This guide provides an objective comparison of traditional and modern methods for pyrazole synthesis, supported by experimental data and detailed protocols to aid in methodological selection.
The pyrazole core is a privileged scaffold in medicinal chemistry, found in a wide range of pharmaceuticals.[1][2][3] The classical approach to pyrazole synthesis, the Knorr reaction, has been a reliable method for over a century.[4][5][6][7][8][9][10] However, recent advancements in synthetic methodology have introduced a variety of new techniques that offer significant advantages in terms of efficiency, safety, and environmental impact.[11][12] This guide will delve into a comparative analysis of these methods.
Traditional Route: The Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically in the presence of an acid catalyst.[4][5][6][9] This method is versatile and allows for the preparation of a wide range of substituted pyrazoles.[9]
A key consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, as the initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[4][5][9]
Logical Workflow of Traditional Knorr Pyrazole Synthesis
Caption: Workflow for a typical traditional batch synthesis of pyrazoles.
Modern Synthetic Methods
In recent years, a variety of innovative methods have been developed to address the limitations of traditional synthesis, such as long reaction times, harsh conditions, and the use of hazardous solvents.[12] These modern approaches include microwave-assisted synthesis, flow chemistry, and multicomponent reactions.
Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields.[3][13][14][15]
Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods.[16][17][18]
Multicomponent Reactions (MCRs): MCRs are one-pot reactions in which three or more reactants combine to form a product that incorporates substantial parts of all the starting materials.[19][20] These reactions are highly efficient and atom-economical.
Comparative Workflow: Batch vs. Flow Synthesis
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. name-reaction.com [name-reaction.com]
- 9. benchchem.com [benchchem.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. scielo.br [scielo.br]
- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. mdpi.com [mdpi.com]
- 17. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. galchimia.com [galchimia.com]
- 19. mdpi.com [mdpi.com]
- 20. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Showdown: A Comparative Analysis of Pyrazole Carbohydrazide Isomers in Cancer Research
An in-depth guide for researchers and drug development professionals on the comparative anticancer efficacy of pyrazole carbohydrazide isomers. This report synthesizes experimental data to elucidate the structure-activity relationships that govern their therapeutic potential.
The strategic placement of a carbohydrazide moiety on a pyrazole scaffold significantly influences its pharmacological activity. This guide provides a comparative analysis of the anticancer efficacy of pyrazole carbohydrazide isomers, focusing on how substitution at the C-3, C-4, and C-5 positions of the pyrazole ring impacts their cytotoxic effects against various cancer cell lines. The information presented herein is curated from multiple studies to offer a comprehensive overview for researchers in medicinal chemistry and oncology.
Comparative Efficacy of Pyrazole Carbohydrazide Isomers
The position of the carbohydrazide group on the pyrazole ring is a critical determinant of the molecule's anticancer activity. Generally, derivatives with the carbohydrazide moiety at the C-3 and C-5 positions have demonstrated more potent cytotoxic effects compared to their C-4 counterparts.[1]
Below is a summary of the reported in vitro anticancer activities (IC50 values) of various pyrazole carbohydrazide isomers against different human cancer cell lines.
| Isomer Position | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| C-3 | N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide | K562 (Leukemia) | Not specified, but showed high cytotoxicity | [2] |
| Pyrazole Benzamide Derivative | HCT-116 (Colon) | 7.74 - 82.49 µg/mL | [3] | |
| Pyrazole Benzamide Derivative | MCF-7 (Breast) | 4.98 - 92.62 µg/mL | [3] | |
| C-5 | 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide Derivative | HepG-2 (Liver) | 0.71 | [4] |
| 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide Derivative | BGC823 (Gastric) | 0.71 | [4] | |
| 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide Derivative | BT474 (Breast) | 1.39 | [4] | |
| Salicylaldehyde-pyrazole-carbohydrazide Derivative | A549 (Lung) | Potent growth inhibitors | [1] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Structure-Activity Relationship Insights
The available data suggests a strong structure-activity relationship for pyrazole carbohydrazide isomers:
-
C-3 and C-5 Isomers: These isomers consistently exhibit significant anticancer activity. The presence of bulky and aromatic substituents on the carbohydrazide side chain, as seen in the 3-(1H-indol-3-yl) derivatives, appears to enhance the cytotoxic potency.[4] This suggests that the spatial arrangement of these groups is crucial for interaction with biological targets.
-
C-4 Isomers: In contrast, substitution at the C-4 position generally leads to compounds with different biological activities, such as antinociceptive, antibacterial, and antiparasitic effects, rather than potent anticancer activity.[1]
Experimental Protocols
The efficacy data presented in this guide were primarily obtained through standard in vitro cytotoxicity assays. A typical experimental workflow is outlined below.
General Experimental Protocol for In Vitro Cytotoxicity Screening:
-
Cell Culture: Human cancer cell lines (e.g., A549, HepG-2, MCF-7) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: The synthesized pyrazole carbohydrazide isomers are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations for the assay.
-
Cell Viability Assay (MTT or SRB Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).
-
For an MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a suitable solvent.[5]
-
For an SRB (Sulphorhodamine B) assay, the cells are fixed with trichloroacetic acid, and then stained with SRB dye, which binds to cellular proteins.
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Visualizing the Research Workflow
To better understand the process of evaluating the anticancer efficacy of these compounds, the following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for anticancer efficacy screening.
Conclusion
The isomeric position of the carbohydrazide group on the pyrazole ring is a crucial factor in determining the anticancer efficacy of this class of compounds. Derivatives with substitution at the C-3 and C-5 positions have emerged as promising candidates for further development, exhibiting potent cytotoxic activity against a range of cancer cell lines. In contrast, C-4 isomers appear to be more suited for other therapeutic applications. Future research should focus on the synthesis and evaluation of a wider range of C-3 and C-5 isomers to further elucidate the structure-activity relationships and identify lead compounds with enhanced potency and selectivity. The standardized experimental protocols outlined in this guide provide a framework for the consistent and comparable evaluation of novel pyrazole carbohydrazide derivatives.
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srrjournals.com [srrjournals.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-ethyl-1H-pyrazole-4-carbohydrazide: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 1-ethyl-1H-pyrazole-4-carbohydrazide, due to its pyrazole and hydrazide functionalities, requires careful handling and disposal as hazardous waste. This guide provides a detailed, step-by-step protocol for its safe management and disposal, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment and Analogue Data
To inform safe handling and disposal procedures, the following table summarizes key hazard information from analogous compounds.
| Compound Name | CAS Number | Hazard Statements | Disposal Considerations |
| 1-Methyl-4-iodo-1H-pyrazole | 39806-90-1 | Causes skin and serious eye irritation. May cause respiratory irritation. | Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[2] |
| Pyrazole (general) | 288-13-1 | Harmful if swallowed. Toxic in contact with skin. Causes serious eye damage.[3][2] | Dispose of properly. Do not let product enter drains.[2] |
| Carbohydrazide | 497-18-7 | Harmful if swallowed. Causes skin and serious eye irritation. Toxic to aquatic life with long lasting effects.[4] | Dispose of contents/container to an approved waste disposal plant.[4][5] |
| 1-ETHYL-1H-PYRAZOLE-4-CARBALDEHYDE | 304903-10-4 | Causes skin irritation. Causes serious eye irritation. Harmful if inhaled. May cause respiratory irritation.[6] | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6] |
Experimental Protocol for Proper Disposal
The following protocol outlines the recommended step-by-step procedure for the safe disposal of this compound and associated waste. This procedure is based on best practices for managing hazardous chemical waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[2]
-
Conduct all handling and waste packaging activities within a well-ventilated area, preferably inside a chemical fume hood, to prevent inhalation of dust or vapors.[6]
2. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable waste container.[7] The container must be made of a material compatible with the chemical.
-
Contaminated Materials: Any materials that have come into direct contact with the compound, such as weighing paper, pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste. Place these items in the same designated solid waste container.[7]
-
Liquid Waste: If the compound is in a solution, collect the liquid waste in a separate, leak-proof, and clearly labeled container for hazardous liquid waste. If local regulations permit, separate halogenated from non-halogenated solvent waste.[8]
3. Containerization and Labeling:
-
The waste container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[6]
-
The label on the waste container must be clearly legible and include the following information:
-
The words "Hazardous Waste"[2]
-
The full chemical name: "this compound"[2]
-
An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.[8]
-
Appropriate hazard warnings (e.g., "Toxic," "Irritant").[7]
-
The date when waste was first added to the container (accumulation start date).[8]
-
4. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[7]
-
This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[2] Use secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[8]
5. Final Disposal Procedure:
-
Do not, under any circumstances, dispose of this compound by pouring it down the sink or discarding it in the regular trash.[2] This can lead to environmental contamination.[9]
-
Follow your institution's established procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[7]
-
The ultimate disposal of this chemical waste should be handled by a licensed professional waste disposal company.[7] The recommended method for such compounds is high-temperature incineration at a licensed chemical destruction plant.[6][10]
6. Spill Management:
-
In the event of a spill, immediately evacuate the area and follow your laboratory's established spill response procedure.
-
For a small spill, contain it with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and spilled substance using spark-proof tools and place it into a sealed, labeled container for disposal as hazardous waste.[6]
-
Ensure the spill area is thoroughly decontaminated.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. arviatechnology.com [arviatechnology.com]
- 10. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-ethyl-1H-pyrazole-4-carbohydrazide
This guide provides crucial safety and logistical information for the handling and disposal of 1-ethyl-1H-pyrazole-4-carbohydrazide. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Assessment:
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is summarized in the table below. This is based on recommendations for similar chemical structures.[1][5]
| Body Part | Required PPE | Material/Standard |
| Hands | Chemical-resistant gloves | Nitrile or neoprene |
| Eyes | Safety goggles or a face shield | ANSI Z87.1-compliant |
| Body | Flame-resistant lab coat | 100% cotton-based |
| Respiratory | Air-purifying respirator (if ventilation is inadequate) | NIOSH-approved with appropriate cartridges |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] The laboratory should have adequate general ventilation.[6]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[7]
Safe Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn.[1]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to prevent the generation and spread of dust or aerosols.[6][8]
-
Spill Management: In case of a spill, evacuate the area and prevent further spread.[8] Absorb the spill with an inert material and place it in a sealed container for disposal.[8]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound.[7][9] Do not eat, drink, or smoke in the laboratory.[6]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][10]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
-
The storage area should be clearly labeled with appropriate hazard warnings.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent pads, and empty containers) in a designated, labeled, and sealed hazardous waste container.[6]
-
Disposal Method: Dispose of the chemical waste through a licensed chemical destruction facility.[6] This may involve incineration with flue gas scrubbing.[6]
-
Environmental Precautions: Do not discharge the chemical or its containers into drains or the environment.[6][7]
Experimental Workflow: Safe Handling Protocol
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for Handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. safety.charlotte.edu [safety.charlotte.edu]
- 5. sams-solutions.com [sams-solutions.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
